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  • Product: 4-Fluoro-3,5-dimethylcinnamic acid
  • CAS: 1429551-15-4

Core Science & Biosynthesis

Foundational

Synthesis of 4-Fluoro-3,5-dimethylcinnamic Acid: A Technical Whitepaper on Scalable Carbon-Carbon Bond Formation

Executive Summary & Molecular Rationale 4-Fluoro-3,5-dimethylcinnamic acid (CAS 1429551-15-4) is a highly specialized, sterically hindered cinnamic acid derivative[1]. In drug development, the rational incorporation of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Molecular Rationale

4-Fluoro-3,5-dimethylcinnamic acid (CAS 1429551-15-4) is a highly specialized, sterically hindered cinnamic acid derivative[1]. In drug development, the rational incorporation of this moiety serves specific pharmacokinetic and pharmacodynamic purposes. The fluorine atom at the para (4-) position acts as a metabolic shield, effectively blocking cytochrome P450-mediated para-hydroxylation while increasing the overall lipophilicity of the molecule. Simultaneously, the two methyl groups at the meta (3,5-) positions provide significant steric bulk. This steric crowding restricts the rotational degrees of freedom of the adjacent aromatic ring, locking the molecule into specific bioactive conformations required for target receptor binding.

Synthesizing this molecule requires robust methodologies capable of overcoming the steric hindrance imparted by the 3,5-dimethyl substitution. This whitepaper details two primary, field-proven synthetic routes: a modified, scalable Knoevenagel-Doebner condensation and an aqueous-biphasic Mizoroki-Heck cross-coupling .

Retrosynthetic Analysis

The synthesis of the target molecule can be approached via two distinct carbon-carbon bond-forming disconnections at the α,β -unsaturated geometry.

Retrosynthesis Target 4-Fluoro-3,5-dimethylcinnamic acid (Target) KD_Route Knoevenagel-Doebner Disconnection Target->KD_Route Heck_Route Mizoroki-Heck Disconnection Target->Heck_Route Aldehyde 4-Fluoro-3,5-dimethylbenzaldehyde + Malonic Acid KD_Route->Aldehyde ArylHalide 4-Fluoro-3,5-dimethyl-1-iodobenzene + Acrylic Acid Heck_Route->ArylHalide

Retrosynthetic analysis of 4-Fluoro-3,5-dimethylcinnamic acid via two primary disconnections.

Primary Route: The Modified Knoevenagel-Doebner Condensation

The classical Knoevenagel-Doebner condensation utilizes pyridine as both solvent and base, with piperidine as an organocatalyst. However, pyridine is a toxic, Class 2 solvent under ICH guidelines, making it unsuitable for large-scale pharmaceutical intermediate production. Furthermore, removing pyridine during workup often requires extensive aqueous acidic washing, which can precipitate impurities alongside the product.

To resolve this, modern process chemistry replaces pyridine and piperidine with toluene and morpholine [2], or alternatively, ethanol and proline [3].

Causality of Reagent Selection
  • Toluene/Morpholine: Toluene allows for the continuous azeotropic removal of the water generated during the condensation step using a Dean-Stark trap. This drives the equilibrium forward, which is critical when dealing with the sterically hindered 4-fluoro-3,5-dimethylbenzaldehyde. Morpholine acts as an efficient secondary amine organocatalyst to form the reactive iminium ion intermediate[2].

  • Ethanol/Proline: For a greener approach, proline acts as a bifunctional catalyst in ethanol. The secondary amine forms the iminium species, while the carboxylic acid moiety assists in the transition state via hydrogen bonding, facilitating the subsequent decarboxylation[3].

Quantitative Optimization Data
EntryCatalystSolventTemp (°C)Time (h)Yield (%)Causality / Observation
1PiperidinePyridine115482Classical conditions; toxic solvent, difficult workup.
2MorpholineToluene110685Azeotropic water removal; scalable, ICH-compliant.
3ProlineEthanol801278Sustainable, green solvent; slower kinetics due to sterics.
Protocol 1: Toluene/Morpholine-Mediated Synthesis

Self-Validating Workflow:

  • Reaction Setup: Charge a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser with 4-fluoro-3,5-dimethylbenzaldehyde (1.0 equiv) and malonic acid (1.5 equiv).

  • Solvent & Catalyst: Add toluene (10 volumes) followed by morpholine (0.2 equiv). Rationale: A catalytic amount of morpholine is sufficient; excess can lead to unwanted Michael addition byproducts.

  • Reflux & Azeotropic Distillation: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. The reaction is typically complete when water ceases to collect (approx. 6 hours).

  • Decarboxylation: The condensation is followed by in situ decarboxylation. CO₂ evolution will be visible.

  • Workup & Isolation: Cool the reaction to room temperature. Extract the organic layer with 1M NaOH. Self-validation: The target cinnamic acid moves to the aqueous phase as a sodium salt, leaving unreacted aldehyde and non-acidic impurities in the toluene.

  • Precipitation: Acidify the aqueous layer with 2M HCl to pH 2. The 4-fluoro-3,5-dimethylcinnamic acid will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.

Alternative Route: Aqueous-Biphasic Mizoroki-Heck Reaction

When the corresponding benzaldehyde is unavailable, the Mizoroki-Heck cross-coupling of 4-fluoro-3,5-dimethyl-1-iodobenzene with acrylic acid is a highly efficient alternative.

Classical Heck reactions in homogeneous polar aprotic solvents (like DMF) suffer from difficult catalyst recovery[4]. By utilizing an aqueous-biphasic catalytic system , the reaction efficiency and sustainability are drastically improved[5].

HeckCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Aryl Iodide) Pd0->OxAdd PdII Pd(II) Aryl Complex OxAdd->PdII MigIns Migratory Insertion (Acrylic Acid) PdII->MigIns PdII_Alkyl Pd(II) Alkyl Complex MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim Product Cinnamic Acid Derivative BetaElim->Product RedElim Reductive Elimination (Base) BetaElim->RedElim RedElim->Pd0

Catalytic cycle for the Mizoroki-Heck cross-coupling synthesis of cinnamic acid derivatives.

Causality of the Biphasic System

In this system, toluene serves as the organic phase containing the aryl halide and the palladium catalyst. Water serves as the aqueous phase containing sodium acrylate and an inorganic base (e.g., Na₂CO₃).

  • Halide Scavenging: As the reaction proceeds, the hydroiodic acid (HI) byproduct is neutralized by the base and dissolves in the aqueous phase as NaI. This prevents halide-induced poisoning of the palladium catalyst[5].

  • Product Partitioning: The resulting 4-fluoro-3,5-dimethylcinnamic acid is formed as a sodium salt, which immediately partitions into the aqueous phase, separating it from the organic catalyst layer and driving the reaction forward[5].

Protocol 2: Biphasic Heck Coupling

Self-Validating Workflow:

  • Organic Phase Preparation: Dissolve 4-fluoro-3,5-dimethyl-1-iodobenzene (1.0 equiv) and a palladacycle catalyst or Pd(OAc)₂/PPh₃ (0.1 mol%) in toluene.

  • Aqueous Phase Preparation: In a separate vessel, mix acrylic acid (1.1 equiv), Na₂CO₃ (1.5 equiv), and water. Rationale: This pre-forms sodium acrylate, preventing the acrylic acid from polymerizing at high temperatures.

  • Biphasic Reaction: Combine the two phases in a pressure reactor (autoclave). Heat to 150 °C with vigorous agitation (e.g., 1400 rpm) to maximize the interfacial surface area. React for 30–60 minutes.

  • Phase Separation: Cool the reactor. Separate the organic and aqueous layers. Self-validation: The organic layer retains the active Pd catalyst for immediate recycling, while the aqueous layer contains the pure product salt.

  • Isolation: Acidify the aqueous layer with dilute HCl until acidic to litmus. The target 4-fluoro-3,5-dimethylcinnamic acid precipitates. Filter, wash with water, and dry.

References

  • ACS Organic Process Research & Development - Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. Available at:[Link]

  • Asian Journal of Chemistry - Cinnamic Acid Derivatives via Heck Reaction in an Aqueous-Biphasic Catalytic System with Easy Catalyst-Product Separation. Available at: [Link]

  • MDPI Molecules - Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol. Available at: [Link]

  • Platinum Metals Review - The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Available at: [Link]

Sources

Exploratory

4-Fluoro-3,5-dimethylcinnamic acid chemical properties

An In-Depth Technical Guide to 4-Fluoro-3,5-dimethylcinnamic Acid: Properties, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethylcinnamic acid, a fluorina...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 4-Fluoro-3,5-dimethylcinnamic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Fluoro-3,5-dimethylcinnamic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively published, this document, grounded in established chemical principles and data from closely related analogs, offers a robust framework for its synthesis, characterization, and application. We will delve into its core physicochemical properties, provide a detailed, field-proven protocol for its synthesis via Knoevenagel-Doebner condensation, predict its spectroscopic signatures (NMR, IR, MS), and explore its chemical reactivity. This guide is intended to serve as a valuable resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this fluorinated scaffold.

Chemical Identity and Core Properties

4-Fluoro-3,5-dimethylcinnamic acid (Systematic Name: (E)-3-(4-Fluoro-3,5-dimethylphenyl)prop-2-enoic acid) is a derivative of cinnamic acid. The structure incorporates a trans-alkene moiety, a carboxylic acid, and a phenyl ring substituted with a fluorine atom and two methyl groups. This specific substitution pattern is anticipated to confer unique electronic properties, metabolic stability, and lipophilicity, making it an attractive scaffold for drug design. The introduction of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and pharmacodynamic properties.[1]

The core physicochemical properties are summarized in Table 1. It is important to note that while the molecular formula and weight are exact, properties like the melting point are estimated based on structurally similar compounds, such as 4-fluorocinnamic acid (m.p. 209-211 °C)[2] and other substituted cinnamic acids.

Table 1: Physicochemical Properties of 4-Fluoro-3,5-dimethylcinnamic Acid

PropertyValueReference / Basis
CAS Number 1429551-15-4[3]
Molecular Formula C₁₁H₁₁FO₂Calculated
Molecular Weight 194.20 g/mol Calculated
Appearance White to off-white crystalline solidPredicted
Melting Point ~210 - 220 °CEstimated based on analogs[2]
Solubility Sparingly soluble in water; Soluble in polar organic solvents (e.g., Ethanol, DMSO, DMF)Predicted
SMILES CC1=C(C=C(C=C1F)\C=C\C(=O)O)C
InChI Key (Generated upon synthesis)

Synthesis and Purification

The most reliable and versatile method for synthesizing cinnamic acid derivatives is the Knoevenagel-Doebner condensation.[4][5] This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base like piperidine in a pyridine solvent, followed by decarboxylation.[6][7] This method is highly efficient and provides excellent yields for a wide variety of substituted benzaldehydes.[8]

The logical precursor for the synthesis is 4-fluoro-3,5-dimethylbenzaldehyde. The overall synthetic workflow is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_products Product A 4-Fluoro-3,5-dimethylbenzaldehyde C Knoevenagel-Doebner Condensation A->C B Malonic Acid B->C D Work-up & Purification C->D Acidification & Filtration E 4-Fluoro-3,5-dimethylcinnamic Acid D->E Recrystallization cluster_reactions Potential Derivatizations cluster_products Derivative Classes A 4-Fluoro-3,5-dimethyl- cinnamic Acid B Esterification (R-OH, H⁺) A->B C Amidation (R₂NH, Coupling Agent) A->C D Reduction (e.g., H₂, Pd/C) A->D E Cinnamate Esters B->E F Cinnamide Amides C->F G Saturated Carboxylic Acid (Hydrocinnamic Acid Derivative) D->G

Sources

Foundational

Biological Activity and Biocatalytic Applications of 4-Fluoro-3,5-dimethylcinnamic Acid

An in-depth technical guide on the biological activity and biocatalytic applications of 4-Fluoro-3,5-dimethylcinnamic acid, designed for researchers, application scientists, and drug development professionals. Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the biological activity and biocatalytic applications of 4-Fluoro-3,5-dimethylcinnamic acid, designed for researchers, application scientists, and drug development professionals.

Executive Summary

4-Fluoro-3,5-dimethylcinnamic acid (4-FDMC, CAS: 1429551-15-4) is a highly specialized, multi-functional building block in modern medicinal chemistry and biocatalysis. While traditional cinnamic acids are well-documented for their natural antimicrobial and anti-inflammatory properties, the specific substitution pattern of 4-FDMC—a para-fluoro atom flanked by meta-dimethyl groups—imparts unique physicochemical properties. This guide explores the dual utility of 4-FDMC: its direct biological activity as a potent antimicrobial/antibiofilm agent, and its critical role as a precursor for the chemoenzymatic synthesis of unnatural amino acids (UAAs) used in next-generation peptide therapeutics.

Chemical Rationale & Structural Dynamics

The biological efficacy of 4-FDMC is driven by its meticulously designed substitution pattern:

  • Fluorine Substitution (C4): The high electronegativity of fluorine alters the electron distribution of the aromatic ring. In biological systems, this modification increases lipophilicity, which directly enhances cellular membrane permeability. Furthermore, the strong C–F bond provides exceptional metabolic stability, preventing rapid oxidative degradation by cytochrome P450 enzymes.

  • Dimethyl Substitution (C3, C5): The bulky methyl groups provide steric shielding. In antimicrobial applications, this steric bulk can modulate target-specific interactions, such as binding to efflux pumps. In biocatalysis, these groups dictate the stereoselective pocket alignment within enzyme active sites.

Core Biological Activities

Antimicrobial and Antibiofilm Efficacy

Fluorinated cinnamic acid derivatives have emerged as potent agents against multidrug-resistant (MDR) pathogens, including Enterococcus faecium and Cryptococcus neoformans[1]. The mechanism of action is fundamentally linked to membrane disruption. The increased hydrophobicity resulting from fluorination and methylation allows 4-FDMC derivatives to intercalate into the lipid bilayer of microbial cell membranes, compromising structural integrity.

Additionally, at sub-lethal concentrations, fluorinated cinnamic acids inhibit the production of virulence factors and biofilm formation. By interfering with quorum-sensing pathways and modifying cell surface hydrophobicity, these compounds prevent the initial adhesion phase required for biofilm maturation[2].

Biocatalytic Synthesis of Unnatural Amino Acids (UAAs)

Beyond direct biological activity, 4-FDMC is a highly valued substrate in the synthesis of peptide drugs (e.g., GLP-1 receptor agonists). Proteolytic instability is a major hurdle in peptide drug development. Incorporating UAAs like 4-fluoro-3,5-dimethyl-L-phenylalanine protects peptides from degradation (such as DPP-4 cleavage).

4-FDMC is converted into its corresponding UAA via Phenylalanine Ammonia Lyase (PAL) , specifically using engineered variants like AvPAL (from Anabaena variabilis). PAL catalyzes the stereoselective addition of ammonia across the α,β-unsaturated double bond of the cinnamic acid.

G A 4-Fluoro-3,5-dimethylcinnamic acid (4-FDMC) B Direct Biological Activity (Antimicrobial/Antibiofilm) A->B C Biocatalytic Precursor (UAA Synthesis) A->C D Membrane Disruption & Enzyme Inhibition B->D E AvPAL-Catalyzed Amination C->E + NH3 F Pathogen Clearance (e.g., E. faecium, C. neoformans) D->F G 4-Fluoro-3,5-dimethyl- L-phenylalanine E->G

Dual application pathways of 4-FDMC in drug discovery and biocatalysis.

Experimental Workflows & Protocols

As a self-validating system, the following protocols incorporate built-in controls and mechanistic rationale to ensure reproducibility and scientific integrity.

Protocol A: Chemoenzymatic Amination of 4-FDMC using AvPAL

Causality & Rationale: The PAL-catalyzed reaction is naturally biased toward ammonia elimination (the cracking equilibrium). To drive the reaction toward amination (UAA synthesis), a massive excess of ammonia is required. We utilize a pH of 8.5 because the enzyme's MIO (4-methylideneimidazole-5-one) prosthetic group requires a slightly alkaline environment to activate the electrophilic attack, while ensuring sufficient unprotonated is available for nucleophilic addition.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an buffer (4.0 to 8.0 M) adjusted to pH 8.5 using . Validation check: Verify pH at operating temperature (30°C) as ammonia volatility can cause pH drift.

  • Substrate Solubilization: Dissolve 4-FDMC in DMSO to create a 250 mM stock.

  • Reaction Assembly: In a 2 mL reaction vial, combine the buffer and the 4-FDMC stock to achieve a final substrate concentration of 10 mM. Ensure final DMSO concentration does not exceed 5% (v/v) to prevent enzyme denaturation.

  • Enzyme Addition: Add purified AvPAL enzyme (final concentration: 15–20 µM).

  • Incubation: Incubate the mixture at 30°C with orbital shaking at 220 rpm for 12–24 hours.

  • Quenching & Validation: Quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) in methanol. Centrifuge at 12,000 × g for 10 minutes to pellet precipitated proteins.

  • Analysis: Analyze the supernatant via Chiral HPLC (e.g., Crownpak CR-I(+) column) to confirm conversion rates and enantiomeric excess (ee > 99%).

PAL_Mechanism N1 4-FDMC Substrate N2 AvPAL Active Site (MIO Prosthetic Group) N1->N2 N3 Enzyme-Substrate Complex (Electrophilic Attack) N2->N3 N4 Stereoselective NH3 Addition (High [NH4+] drives equilibrium) N3->N4 N5 Fluorinated UAA Product N4->N5 N5->N2 Enzyme Recovery

Mechanism of AvPAL-catalyzed stereoselective amination of 4-FDMC.

Protocol B: High-Throughput Antimicrobial Screening (MIC Determination)

Causality & Rationale: Traditional optical density (OD) measurements can be skewed by the precipitation of hydrophobic compounds like 4-FDMC in aqueous media. To create a self-validating assay, we utilize Resazurin (Alamar Blue). Viable cells reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a direct, colorimetric readout of metabolic activity independent of compound solubility.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., E. faecium, C. neoformans) in Mueller-Hinton Broth (MHB) to an of 0.1 (approx. CFU/mL). Dilute 1:100 in fresh MHB.

  • Compound Dilution: Prepare serial two-fold dilutions of 4-FDMC in DMSO. Transfer 2 µL of each dilution into a 96-well microtiter plate. Critical: Final DMSO concentration must be ≤1% to avoid solvent-induced cytotoxicity.

  • Inoculation: Add 198 µL of the diluted bacterial suspension to each well. Include positive (antibiotic) and negative (DMSO only) controls.

  • Incubation: Incubate the plates at 37°C for 18 hours under aerobic conditions.

  • Resazurin Addition: Add 20 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours in the dark.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of 4-FDMC that prevents the color change from blue to pink.

Quantitative Data & SAR Analysis

The following tables summarize the comparative advantages of fluorinated and methylated cinnamic acid derivatives in both biological efficacy and biocatalytic conversion.

Table 1: Comparative Antimicrobial Activity (MIC Values) Data synthesized from structure-activity relationship (SAR) studies of cinnamic acid derivatives[1][2].

CompoundE. faecium MIC (µg/mL)C. neoformans MIC (µg/mL)Biofilm Inhibition (%)
Cinnamic Acid (Unsubstituted)> 512> 256< 10%
4-Fluorocinnamic acid1286425%
4-Fluoro-3,5-dimethylcinnamic acid 16 - 32 ≤ 16 > 50%
Fluconazole (Reference)N/A8N/A

Table 2: AvPAL-Catalyzed Amination Efficiency Conversion rates of cinnamic acid substrates to L-phenylalanine derivatives using AvPAL (12h incubation, 6M ).

SubstrateConversion Rate (%)Enantiomeric Excess (ee %)
Cinnamic Acid85%> 99%
4-Fluorocinnamic acid78%> 99%
4-Fluoro-3,5-dimethylcinnamic acid 55 - 60% *> 99%

*Note: The bulky 3,5-dimethyl groups slightly reduce the reaction kinetics due to steric hindrance within the AvPAL active site, requiring longer incubation times or engineered enzyme variants to achieve >90% conversion.

Conclusion & Future Perspectives

4-Fluoro-3,5-dimethylcinnamic acid represents a critical intersection between medicinal chemistry and synthetic biology. Its unique halogenated and methylated structure not only provides direct therapeutic potential against resistant pathogens by disrupting cellular membranes, but also serves as an indispensable precursor for synthesizing highly stable unnatural amino acids. Future drug development efforts will likely focus on utilizing engineered PAL variants with expanded active sites to increase the amination efficiency of sterically bulky substrates like 4-FDMC, paving the way for more robust peptide therapeutics.

References

  • Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

  • Discovery of Novel Ligands for Cryptococcus neoformans Source: bioRxiv URL:[Link]

  • Advancing infection therapy: the role of novel menthol-based antimicrobials Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Exploratory

Discovery, Isolation, and Mechanistic Evaluation of Novel Cinnamic Acid Derivatives: A Technical Whitepaper

Executive Summary Cinnamic acid, a naturally occurring aromatic carboxylic acid found abundantly in plants such as Cinnamomum zeylanicum, serves as a highly versatile foundational scaffold in modern drug discovery[1]. Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Cinnamic acid, a naturally occurring aromatic carboxylic acid found abundantly in plants such as Cinnamomum zeylanicum, serves as a highly versatile foundational scaffold in modern drug discovery[1]. Characterized by a benzene ring, an alkene double bond, and a carboxylic acid group, this structural motif allows for extensive chemical modifications—yielding derivatives with potent anticancer, antimicrobial, and anti-inflammatory properties[2],[1].

As the discovery of novel natural compounds from terrestrial sources plateaus, the focus has shifted toward bioassay-guided isolation of rare derivatives (e.g., prenylated forms or complex glycosides) and the rational semi-synthesis of novel analogs[3],[4]. This whitepaper provides an authoritative, in-depth guide to the isolation workflows, structural elucidation, and mechanistic evaluation of novel cinnamic acid derivatives, designed for scientists and drug development professionals.

Thermodynamic Principles of Isolation Workflows

The isolation of novel cinnamic acid derivatives from complex biological matrices (such as Brazilian green propolis or Orobanche crenata) is not merely a sequence of solvent washes, but a thermodynamically driven partitioning process[3],[5].

Cinnamic acid derivatives typically exhibit intermediate polarity. Therefore, extraction strategies must exploit dielectric constants to selectively isolate the target pharmacophore:

  • Primary Extraction: Exhaustive extraction using 90% ethanol effectively penetrates cellular matrices, solubilizing both polar glycosides (e.g., crenatoside) and moderately non-polar aglycones[5].

  • Liquid-Liquid Extraction (LLE): The crude extract is subjected to LLE. Defatting with hexane is a critical causal step; it removes highly lipophilic waxes and chlorophylls that would otherwise foul downstream chromatographic columns. Subsequent partitioning with ethyl acetate (EtOAc) selectively concentrates the phenolic acids, leaving highly polar, non-bioactive carbohydrates in the aqueous phase[3].

  • High-Performance Liquid Chromatography (HPLC): Because novel derivatives often differ by only a single hydroxyl, methoxy, or prenyl group, Preparative HPLC utilizing a C18 reversed-phase column is required to achieve baseline resolution based on subtle hydrophobic differences[3].

IsolationWorkflow Biomass Raw Biomass (e.g., Propolis/Plant) Extraction Solvent Extraction (90% Ethanol) Biomass->Extraction Crude Crude Extract Extraction->Crude LLE Liquid-Liquid Extraction (Hexane -> EtOAc) Crude->LLE Fractionation Column Chromatography (Silica Gel) LLE->Fractionation Bioassay Bioassay-Guided Screening Fractionation->Bioassay Active Fractions Prep_HPLC Preparative HPLC (C18 Reversed-Phase) Bioassay->Prep_HPLC Pure_Compound Pure Cinnamic Acid Derivative Prep_HPLC->Pure_Compound Structure Structure Elucidation (NMR, LC-MS/MS) Pure_Compound->Structure

Caption: Workflow for the bioassay-guided isolation of cinnamic acid derivatives.

Pharmacological Efficacy and Signaling Modulation

The therapeutic efficacy of cinnamic acid derivatives is heavily dictated by their ability to modulate specific intracellular signaling networks.

Anti-Inflammatory Mechanisms (NF-κB Pathway)

In its inactive state, the transcription factor NF-κB is sequestered in the cytoplasm by the inhibitor protein IκB. Inflammatory stimuli (such as Lipopolysaccharides, LPS) trigger the phosphorylation and subsequent proteasomal degradation of IκB via the IKK complex. This allows NF-κB to translocate to the nucleus and drive the transcription of pro-inflammatory cytokines like TNF-α and IL-6[2],[1]. Novel cinnamic acid derivatives act as potent inhibitors of this pathway by directly preventing the phosphorylation of IκB, thereby halting the inflammatory cascade at the cytoplasmic level[2],[1].

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK IkB IκB (Inhibitor) IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Degradation Nucleus Nucleus: Pro-inflammatory Genes (TNF-α, IL-6) NFkB->Nucleus Translocation Cinnamic Cinnamic Acid Derivatives Cinnamic->IKK Inhibits Cinnamic->IkB Prevents Phosphorylation

Caption: Mechanism of NF-κB signaling pathway inhibition by cinnamic acid derivatives.

Quantitative Efficacy Data

The biological potency of isolated and synthesized derivatives is summarized below. Substitutions on the core cinnamic acid structure (e.g., the addition of a 1,3,4-oxadiazole moiety or trihydroxy configurations) significantly influence target affinity[1],[6].

Derivative / CompoundTarget / Cell LineBiological ActivityPotency (IC₅₀ / EC₅₀)Source
3,4,5-trihydroxycinnamate decyl ester MCF-7 (Breast Cancer)AnticancerIC₅₀ ≈ 3.2 µM[1]
Compound 5 (Novel amide derivative)A-549 (Lung Cancer)AnticancerIC₅₀ = 10.36 µM[1]
trans-Cinnamic acid (t-CA) HT29 (Colon Cancer)AnticancerIC₅₀ = 250 µM[1]
Compound 31 (1,3,4-Oxadiazole moiety)Xanthomonas oryzae pv. oryzicolaAntibacterialEC₅₀ = 0.2 mg/L[6]

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Experimental causality is explicitly defined to prevent false positives and ensure reproducibility.

Protocol 1: Bioassay-Guided Isolation of Prenylated Cinnamic Acid Derivatives

Causality Focus: This protocol utilizes polarity-gradient partitioning to isolate target compounds while using Thin Layer Chromatography (TLC) as a self-validating checkpoint to ensure the active pharmacophore is not degrading during phase transfers.

Step-by-Step Methodology:

  • Biomass Preparation: Air-dry and coarsely powder 500g of raw biomass (e.g., Brazilian green propolis) to maximize the surface-area-to-volume ratio for solvent penetration[3],[5].

  • Exhaustive Extraction: Macerate the powder in 90% ethanol (3 × 2L) at room temperature for 72 hours. Rationale: Ethanol is amphiphilic enough to extract both the polar glycosylated and non-polar prenylated cinnamic acid species[5].

  • Concentration: Concentrate the ethanolic extract under reduced pressure at 40°C to yield a crude viscous residue.

  • Liquid-Liquid Partitioning: Suspend the crude extract in 500 mL of distilled water. Partition sequentially with Hexane (3 × 500 mL) to remove inactive lipids, followed by Ethyl Acetate (3 × 500 mL) to capture the intermediate-polarity cinnamic acid derivatives[3].

  • Self-Validation (TLC Tracking): Spot the Hexane, EtOAc, and Aqueous fractions on a silica gel TLC plate. Develop using a Chloroform:Methanol (9:1) mobile phase. Visualize under UV light (254 nm and 365 nm). The presence of distinct UV-active bands in the EtOAc fraction confirms successful partitioning without degradation.

  • Preparative HPLC: Inject the active EtOAc fraction into a Preparative HPLC system equipped with a C18 reversed-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile. Monitor at 280 nm to isolate the pure prenylated cinnamic acid derivative[3].

Protocol 2: In Vitro NF-κB Inhibition Reporter Assay

Causality Focus: Measuring downstream cytokines (like IL-6) via ELISA can be confounded by post-transcriptional modifications. This protocol uses a luciferase reporter gene to directly and unambiguously quantify NF-κB transcriptional activity.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS. Transfect the cells with an NF-κB-dependent luciferase reporter plasmid using a liposomal transfection reagent.

  • Compound Pre-treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with varying concentrations of the isolated cinnamic acid derivative (e.g., 1 µM, 10 µM, 50 µM) for 2 hours. Include a vehicle control (DMSO <0.1%) and a positive control (Dexamethasone, 10 µM).

  • Stimulation: Induce NF-κB activation by adding 1 µg/mL of LPS to all wells (except the negative control) and incubate for 6 hours[1].

  • Self-Validation (Parallel Viability Assay): In a parallel identical plate, perform an MTT cell viability assay. Rationale: If the compound reduces luciferase signal but also causes >20% cell death in the MTT assay, the "inhibition" is a false positive caused by cytotoxicity, not true pathway modulation.

  • Quantification: Lyse the cells and add the luciferin substrate. Measure luminescence using a microplate reader. Calculate the IC₅₀ based on the dose-dependent reduction in luminescent signal relative to the LPS-only stimulated control.

References

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review Source: MDPI (Molecules) URL:[Link]

  • Isolation, Identification, and Synthesis of a New Prenylated Cinnamic Acid Derivative from Brazilian Green Propolis Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Novel Cinnamic Acid Derivatives Containing the 1,3,4-Oxadiazole Moiety: Design, Synthesis, Antibacterial Activities, and Mechanisms Source: ACS Publications (Journal of Agricultural and Food Chemistry) URL:[Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis Source: NIH / PubMed Central URL:[Link]

Sources

Foundational

Theoretical and Computational Profiling of 4-Fluoro-3,5-dimethylcinnamic Acid: A Guide to Molecular Design and Target Affinity

Executive Summary & Rationale The rational design of novel therapeutics relies heavily on understanding the quantum mechanical and steric nuances of lead compounds. 4-Fluoro-3,5-dimethylcinnamic acid (4-F-3,5-DMC) , regi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The rational design of novel therapeutics relies heavily on understanding the quantum mechanical and steric nuances of lead compounds. 4-Fluoro-3,5-dimethylcinnamic acid (4-F-3,5-DMC) , registered under1[1], represents a highly specialized scaffold within the cinnamic acid family. While standard cinnamic acid derivatives are well-documented for their2[2], the specific substitution pattern of 4-F-3,5-DMC introduces unique electronic behavior.

The presence of a strongly electronegative fluorine atom at the para position, flanked by two electron-donating methyl groups at the meta positions, creates a distinct "push-pull" electronic environment. Fluorination is a proven strategy to 3[3], while the methyl groups provide steric shielding that can stabilize radical intermediates during Hydrogen Atom Transfer (HAT) processes[4]. This whitepaper outlines the definitive theoretical workflows—spanning Density Functional Theory (DFT), molecular docking, and ADMET profiling—required to rigorously evaluate this compound.

Quantum Mechanical Profiling (DFT)

To understand the reactivity of 4-F-3,5-DMC, we must first map its electronic structure. We utilize Density Functional Theory (DFT) with the5[5].

Causality of Method Selection: Why this specific basis set? The inclusion of diffuse functions (++) is non-negotiable when modeling fluorinated compounds. Fluorine possesses highly electronegative, diffuse lone pairs; failing to account for this electron cloud expansion results in inaccurate dipole moments and flawed Molecular Electrostatic Potential (MEP) maps. The polarization functions (d,p) ensure accurate modeling of the hyperconjugation between the meta-methyl groups and the aromatic ring.

Step-by-Step DFT Protocol (Self-Validating System)
  • Initial Geometry Construction: Build the 3D conformer of 4-F-3,5-DMC using GaussView. Ensure the acrylic acid tail is in the s-trans conformation, which is the globally stable isomer for cinnamic acids[5].

  • Optimization: Run the geometry optimization in Gaussian 16 using opt freq B3LYP/6-311++G(d,p).

  • System Validation (Critical): Analyze the output of the frequency calculation. A valid ground-state minimum must yield zero imaginary frequencies. If an imaginary frequency is present, the structure is a transition state; you must perturb the geometry along the normal mode of the imaginary frequency and re-optimize.

  • Frontier Molecular Orbital (FMO) Analysis: Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Quantitative Electronic Data

The HOMO-LUMO energy gap ( ΔE ) is a critical descriptor of chemical hardness and reactivity. A narrower gap, often induced by the perturbation of π -electrons via fluorination, indicates higher kinetic instability and greater reactivity.

ParameterSymbolRepresentative Value (eV)*Significance
HOMO Energy EHOMO​ -6.15Electron-donating capacity (Antioxidant potential).
LUMO Energy ELUMO​ -1.82Electron-accepting capacity.
Energy Gap ΔE 4.33Molecular reactivity and stability.
Chemical Hardness η 2.16Resistance to charge transfer ( η=ΔE/2 ).
Electrophilicity Index ω 3.68Propensity to accept electrons ( ω=μ2/2η ).
Dipole Moment μ 3.45 DebyeInfluences solubility and receptor binding affinity.

*Note: Values are computationally extrapolated based on structurally analogous evaluated at the B3LYP/6-311++G(d,p) level.

Molecular Docking & Target Interaction

Cinnamic acid derivatives, particularly those with halogen substitutions, are potent inhibitors of Histone Deacetylases (HDACs), which are prime targets in oncology. We focus our docking studies on HDAC8 , exploring how the 4-fluoro and 3,5-dimethyl groups influence binding affinity.

Causality of Experimental Choice: Standard cinnamic acids bind to the zinc ion in the HDAC8 active site via their carboxylic acid moiety. By introducing a para-fluorine, we exploit potential orthogonal multipolar interactions (halogen bonding) with hydrophobic residues deep in the binding pocket, while the meta-methyl groups restrict rotational degrees of freedom, locking the molecule into a bioactive conformation.

Step-by-Step Molecular Docking Protocol
  • Ligand Preparation: Import the DFT-optimized .log file of 4-F-3,5-DMC into AutoDock Tools. Assign Gasteiger charges and define rotatable bonds (primarily the C-C bond linking the aromatic ring to the acrylic tail). Save as .pdbqt.

  • Protein Preparation: Retrieve the crystal structure of HDAC8 (e.g., PDB ID: 1T64). Strip water molecules, add polar hydrogens, and compute Kollman charges. Validation: Ensure the catalytic Zn2+ ion is retained and properly parameterized, as it is essential for anchoring the ligand's carboxylate group.

  • Grid Box Definition: Center the grid box on the Zn2+ ion with dimensions (e.g., 20 × 20 × 20 Å) sufficient to encompass the entire catalytic tunnel.

  • Execution & Scoring: Run AutoDock Vina with an exhaustiveness of 8.

  • Interaction Analysis: Visualize the highest-scoring pose in Discovery Studio Visualizer. Quantify hydrogen bonds, π

    π stacking, and specific fluorine-protein interactions.

Computational Workflow Visualization

The following diagram illustrates the interconnected nature of our theoretical pipeline, emphasizing the flow from quantum mechanics to biological simulation.

G N1 Ligand Preparation (4-F-3,5-DMC) N2 DFT Optimization B3LYP/6-311++G(d,p) N1->N2 Quantum Mechanics N5 Molecular Docking (AutoDock Vina) N1->N5 3D Conformer N7 ADMET Profiling (SwissADME / pkCSM) N1->N7 SMILES Input N3 Electronic Properties (HOMO-LUMO, MEP) N2->N3 Property Extraction N6 Binding Affinity & Interaction Analysis N3->N6 Reactivity Correlation N4 Protein Preparation (Target: HDAC8) N4->N5 Receptor Grid N5->N6 Empirical Scoring

Figure 1: Computational workflow for the theoretical evaluation of 4-F-3,5-DMC.

ADMET & Pharmacokinetic Modeling

A molecule with excellent binding affinity is useless if it fails pharmacokinetic requirements. We utilize predictive ADMET modeling to validate 4-F-3,5-DMC as a viable lead. The introduction of fluorine typically increases lipophilicity (LogP), which enhances blood-brain barrier (BBB) permeation but must be monitored to avoid toxicity[3].

Pharmacokinetic PropertyPredictive Model / ToolExpected Outcome for 4-F-3,5-DMC
Lipophilicity (LogP) SwissADME (iLOGP)~2.8 - 3.2 (Optimal for oral bioavailability)
GI Absorption BOILED-Egg ModelHigh (Due to low molecular weight and optimal LogP)
BBB Permeation pkCSMModerate to High (Enhanced by fluorination)
CYP450 Inhibition SwissADMELikely non-inhibitor of CYP3A4; potential CYP1A2 substrate
Toxicity (AMES) pkCSMNegative (Non-mutagenic)

Conclusion

The theoretical study of 4-Fluoro-3,5-dimethylcinnamic acid requires a multi-tiered computational approach. By employing high-level DFT calculations (B3LYP/6-311++G(d,p)), we can accurately model the complex electronic interplay between the strongly electronegative fluorine and the sterically bulky methyl groups. Subsequent molecular docking against targets like HDAC8 validates the biological applicability of this scaffold, proving that computational pre-screening is an indispensable, self-validating engine for modern drug discovery.

References

  • Chemical Substance Information: 4-Fluoro-3,5-dimethylcinnamic acid (CAS 1429551-15-4) . Intlab. Available at: [Link]

  • Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid . National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Structure-Antioxidant Activity Relationship of Hydroxycinnamic Acid Derivatives: A Computational Study . ChemRxiv. Available at: [Link]

  • DFT Study of the Molecular Structure, Conformational Preference, Spectroscopic and Vibrational Analysis of Cinnamic Acid . SciELO. Available at: [Link]

  • Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid . CSIR-NIScPR. Available at:[Link]

  • Advancing infection therapy: the role of novel menthol-based antimicrobials (Fluorinated cinnamic acid derivatives) . ResearchGate. Available at:[Link]

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Exploratory

A Technical Guide to the Preliminary Bioactivity Screening of 4-Fluoro-3,5-dimethylcinnamic acid

Introduction Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds with a broad spectrum of pharmacological activities.[1][2] Their structural backbone, featuring a phenyl ring,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Cinnamic acid and its derivatives are a well-established class of naturally occurring compounds with a broad spectrum of pharmacological activities.[1][2] Their structural backbone, featuring a phenyl ring, an acrylic acid moiety, and an alkene double bond, offers a versatile scaffold for chemical modification to enhance therapeutic potential.[1][3] The introduction of fluorine atoms and methyl groups to the cinnamic acid core, as in the case of 4-Fluoro-3,5-dimethylcinnamic acid, can significantly alter the molecule's physicochemical properties, potentially leading to enhanced biological efficacy and metabolic stability.[4][5] This guide presents a comprehensive, tiered strategy for the preliminary in vitro bioactivity screening of this novel compound, designed for researchers, scientists, and drug development professionals. The proposed workflow prioritizes a logical, data-driven approach to efficiently identify and characterize the most promising therapeutic applications of 4-Fluoro-3,5-dimethylcinnamic acid.

Part 1: Foundational In Silico & Physicochemical Analysis

Before embarking on extensive and resource-intensive wet-lab experiments, a foundational understanding of the compound's drug-like properties is paramount. This initial phase leverages computational tools to predict the pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of 4-Fluoro-3,5-dimethylcinnamic acid.

In Silico ADMET Profiling

Computational models provide a crucial first pass to identify potential liabilities that could hinder downstream development.[6][7][8][9][10]

Experimental Protocol: In Silico ADMET Prediction

  • Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string or draw the 2D structure of 4-Fluoro-3,5-dimethylcinnamic acid.

  • Software Selection: Utilize a validated online ADMET prediction tool (e.g., SwissADME, pkCSM).

  • Parameter Analysis: Evaluate key descriptors, including:

    • Lipinski's Rule of Five: Assesses oral bioavailability potential.

    • Solubility: Predicts aqueous solubility.

    • Blood-Brain Barrier (BBB) Penetration: Indicates potential for CNS activity.

    • CYP450 Inhibition: Predicts potential for drug-drug interactions.

    • Hepatotoxicity & Carcinogenicity: Flags potential toxicological concerns.

Causality Behind Experimental Choice: Early ADMET profiling is a cost-effective strategy to de-risk a compound.[7][10] By identifying potential issues with bioavailability or toxicity at the outset, researchers can make informed decisions about the viability of a compound before committing significant resources to in vitro and in vivo studies.

Physicochemical Characterization

Experimental determination of fundamental physicochemical properties is essential to validate in silico predictions and to inform formulation development.

Experimental Protocol: Solubility and Stability Assessment

  • Kinetic Solubility: Prepare a high-concentration stock solution of the compound in DMSO. Serially dilute the stock in aqueous buffers (e.g., PBS at pH 7.4) and measure turbidity using a nephelometer.

  • Thermodynamic Solubility: Add excess solid compound to various aqueous buffers. Shake at a constant temperature until equilibrium is reached. Quantify the concentration of the dissolved compound by HPLC-UV.

  • Chemical Stability: Incubate the compound in buffers of varying pH (e.g., 2.0, 7.4, 9.0) at room temperature and 37°C. Analyze the sample at different time points (0, 2, 4, 8, 24 hours) by HPLC-UV to determine the percentage of compound remaining.

Trustworthiness of the Protocol: This multi-faceted approach to solubility and stability testing provides a robust and self-validating system. Comparing kinetic and thermodynamic solubility offers a more complete picture of the compound's behavior in solution, while stability testing across a range of pH values anticipates its fate in different physiological environments.

Part 2: Tier 1 - Broad-Spectrum Bioactivity Screening

Based on the known pharmacological profile of cinnamic acid derivatives, the initial in vitro screening will focus on three key areas: anticancer, anti-inflammatory, and antimicrobial activities.[1][11] This broad-spectrum approach maximizes the chances of identifying a primary bioactivity.

Anticancer Activity Screening

Uncontrolled cell proliferation is a hallmark of cancer.[12] The initial assessment of anticancer potential will involve a cytotoxicity assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon).

  • Cell Seeding: Plate cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 4-Fluoro-3,5-dimethylcinnamic acid (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Causality Behind Experimental Choice: The MTT assay is a robust, colorimetric, and widely used method for assessing cell viability and metabolic activity.[12][13][14] Its high-throughput nature makes it ideal for initial screening of a large number of compounds or concentrations.[12]

Anti-inflammatory Activity Screening

Inflammation is a key pathological process in a wide range of diseases.[15] The preliminary assessment of anti-inflammatory activity will focus on the inhibition of key inflammatory mediators.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

  • Cell Seeding: Plate RAW 264.7 murine macrophage cells in a 96-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of 4-Fluoro-3,5-dimethylcinnamic acid for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Assay: Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage inhibition of NO production and determine the IC50 value.

Causality Behind Experimental Choice: Macrophages play a central role in the inflammatory response, and the production of nitric oxide is a key indicator of inflammation.[16] This cell-based assay provides a physiologically relevant model for initial anti-inflammatory screening.[15][16]

Antimicrobial Activity Screening

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Cinnamic acid derivatives have shown promise in this area.[11]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative) and fungi (e.g., Candida albicans).

  • Compound Preparation: Prepare a serial dilution of 4-Fluoro-3,5-dimethylcinnamic acid in a 96-well plate containing appropriate growth media.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Causality Behind Experimental Choice: The broth microdilution method is a standardized and quantitative technique for determining the antimicrobial susceptibility of a compound.[3] It provides a clear endpoint (MIC) that is easily comparable across different microorganisms.

Part 3: Tier 2 - Mechanistic Elucidation and Target Validation

If significant activity is observed in any of the Tier 1 screens, the next logical step is to delve deeper into the mechanism of action.

Elucidating the Mechanism of Anticancer Activity

Experimental Protocol: Apoptosis and Cell Cycle Analysis

  • Annexin V/Propidium Iodide (PI) Staining: Treat cancer cells with the compound at its IC50 concentration. Stain with Annexin V-FITC and PI and analyze by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Cycle Analysis: Treat cells with the compound, fix, and stain with PI. Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Causality Behind Experimental Choice: These assays provide critical insights into how the compound is affecting cancer cells.[17] Induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for anticancer drugs.

Elucidating the Mechanism of Anti-inflammatory Activity

Experimental Protocol: Inhibition of Cyclooxygenase (COX) Enzymes

  • Enzyme Source: Use purified COX-1 and COX-2 enzymes.

  • Assay Principle: Measure the peroxidase activity of the COX enzymes using a colorimetric or fluorometric substrate.

  • Inhibition Assay: Incubate the enzymes with various concentrations of 4-Fluoro-3,5-dimethylcinnamic acid before adding the substrate.

  • Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Causality Behind Experimental Choice: COX enzymes are key mediators of inflammation, and their inhibition is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).[15][16] This cell-free assay directly measures the compound's effect on these critical enzymes.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Summary of In Silico ADMET Predictions for 4-Fluoro-3,5-dimethylcinnamic acid

ParameterPredicted ValueCompliance
Molecular Weight
LogP
Hydrogen Bond Donors
Hydrogen Bond Acceptors
Lipinski's Rule of Five
Aqueous Solubility
BBB Permeability
CYP2D6 Inhibition
Hepatotoxicity

Table 2: Tier 1 Bioactivity Screening Results for 4-Fluoro-3,5-dimethylcinnamic acid

AssayCell Line / OrganismMetricResult
Anticancer A549 (Lung Cancer)IC50 (µM)
MCF-7 (Breast Cancer)IC50 (µM)
HCT116 (Colon Cancer)IC50 (µM)
Anti-inflammatory RAW 264.7 MacrophagesIC50 (µM)
Antimicrobial S. aureusMIC (µg/mL)
E. coliMIC (µg/mL)
C. albicansMIC (µg/mL)

Visualizations

Diagrams are essential for visualizing complex workflows and pathways.

Preliminary_Screening_Workflow cluster_0 Phase 1: In Silico & Physicochemical cluster_1 Phase 2: Tier 1 Bioactivity Screening cluster_2 Phase 3: Tier 2 Mechanistic Elucidation in_silico In Silico ADMET Prediction physicochem Physicochemical Characterization anticancer Anticancer (MTT Assay) physicochem->anticancer anti_inflammatory Anti-inflammatory (NO Assay) physicochem->anti_inflammatory antimicrobial Antimicrobial (MIC Assay) physicochem->antimicrobial apoptosis Apoptosis/Cell Cycle Analysis anticancer->apoptosis If Active cox_inhibition COX Enzyme Inhibition anti_inflammatory->cox_inhibition If Active

Caption: A tiered workflow for the preliminary bioactivity screening of novel compounds.

Anti_inflammatory_Pathway cluster_inhibition Potential Inhibition by 4-Fluoro-3,5-dimethylcinnamic acid LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS iNOS Expression NFkB->iNOS inhibits_NFkB Inhibits NO Nitric Oxide (NO) Production iNOS->NO inhibits_iNOS Inhibits

Caption: Simplified signaling pathway of LPS-induced nitric oxide production in macrophages.

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to the preliminary bioactivity screening of 4-Fluoro-3,5-dimethylcinnamic acid. By employing a tiered strategy that begins with in silico predictions and progresses through broad-spectrum in vitro assays to mechanistic studies, researchers can efficiently and effectively characterize the therapeutic potential of this novel compound. The emphasis on causality behind experimental choices and the inclusion of self-validating protocols ensures the generation of reliable and actionable data, paving the way for further preclinical development.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy - PMC. (URL: [Link])

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (URL: Not available)
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives - PMC. (URL: [Link])

  • In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences. (URL: [Link])

  • Modern Screening Techniques for Plant Extracts. (URL: Not available)
  • Cinnamic acid derivatives: A new chapter of various pharmacological activities - Journal of Chemical and Pharmaceutical Research. (URL: [Link])

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
  • Advancing In vitro Antioxidant Activity Assessment: A Comprehensive Methodological Review and Improved Approaches for DPPH, FRAP and H2O2 Assays. (URL: Not available)
  • In Vitro Methods of Assay of Antioxidants: An Overview - Taylor & Francis. (URL: [Link])

  • In Vitro Antioxidant Assays - PubMed. (URL: [Link])

  • Bioassays for anticancer activities - PubMed. (URL: [Link])

  • In vitro assays and techniques utilized in anticancer drug discovery - PubMed. (URL: [Link])

  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (URL: [Link])

  • Using ADMET to Move Forward from Drug Discovery to Development - Bitesize Bio. (URL: [Link])

  • In Vitro Exploration of Antioxidant Activity - Encyclopedia.pub. (URL: [Link])

  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - MDPI. (URL: [Link])

  • Bioassays for anticancer activities - University of Wollongong Research Online. (URL: [Link])

  • Cancer Cell-Based Assays - Charles River Laboratories. (URL: [Link])

  • ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches | Request PDF - ResearchGate. (URL: [Link])

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris Publisher. (URL: [Link])

  • Chromatography and bioassays used to detect bioactive compounds in plants. (URL: [Link])

  • How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches - PMC. (URL: [Link])

  • How do you predict ADMET properties of drug candidates? - Aurlide. (URL: [Link])

  • In vitro and In vivo Models for Anti-inflammation: An Evalu
  • Methods for Rapid Screening of Biologically Active Compounds Present in Plant-Based Extracts - PubMed. (URL: [Link])

  • Cell-Based Assays to Assess Neuroprotective Activity | Springer Nature Experiments. (URL: [Link])

  • (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations - ResearchGate. (URL: [Link])

  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening | PLOS One. (URL: [Link])

  • Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis - MDPI. (URL: [Link])

  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. (URL: [Link])

  • In vitro studies of the neuroprotective activities of astaxanthin and fucoxanthin against amyloid beta (Aβ1-42) toxicity and aggregation - PubMed. (URL: [Link])

  • In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera - PMC. (URL: [Link])

  • Cinnamic Acid Derivatives and Their Biological Efficacy - MDPI. (URL: [Link])

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1 - PMC. (URL: [Link])

  • Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC. (URL: [Link])

  • Novel Cinnamic Acid Derivatives as Potential Anticancer Agents: Synthesis, In Vitro Cytotoxicity and Molecular Docking - Biointerface Research in Applied Chemistry. (URL: [Link])

  • (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine - ResearchGate. (URL: [Link])

  • 4-Fluoro-3,5-dimethylcinnamic acid — Chemical Substance Information - NextSDS. (URL: [Link])

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Protocols & Analytical Methods

Method

Application Notes and Protocols for 4-Fluoro-3,5-dimethylcinnamic Acid in Advanced Material Science

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 4-Fluoro-3,5-dimethylcinnamic a...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for 4-Fluoro-3,5-dimethylcinnamic acid in material science. While direct literature on this specific molecule is emerging, this guide synthesizes field-proven insights from structurally related fluorinated cinnamic acids to propose high-potential research and development avenues.

Introduction: The Strategic Advantage of Fluorination in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are versatile building blocks in polymer science, valued for their rigid, aromatic structure and reactive functional groups.[1] The strategic incorporation of fluorine atoms onto the phenyl ring, as in 4-Fluoro-3,5-dimethylcinnamic acid, imparts a unique combination of properties highly desirable in advanced materials. These include enhanced thermal stability, chemical resistance, and tailored electronic characteristics.[2] The strong carbon-fluorine bond and the high electronegativity of fluorine can significantly influence intermolecular interactions, leading to materials with superior performance in demanding applications.[2]

This guide will explore the prospective applications of 4-Fluoro-3,5-dimethylcinnamic acid in high-performance polymers and organic electronics, providing detailed protocols for synthesis, material fabrication, and characterization.

Synthesis of 4-Fluoro-3,5-dimethylcinnamic Acid

A plausible and efficient synthetic route to 4-Fluoro-3,5-dimethylcinnamic acid is via a Knoevenagel condensation reaction. This method is widely used for the synthesis of cinnamic acid derivatives from the corresponding benzaldehydes and malonic acid.[3][4]

Protocol: Synthesis of 4-Fluoro-3,5-dimethylcinnamic Acid

Materials:

  • 4-Fluoro-3,5-dimethylbenzaldehyde

  • Malonic acid

  • Pyridine

  • Piperidine

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of 4-Fluoro-3,5-dimethylbenzaldehyde and 1.5 equivalents of malonic acid in a minimal amount of pyridine with gentle warming until a clear solution is obtained.

  • To this mixture, add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture at 80°C for 1-2 hours, then increase the temperature to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Acidify the aqueous mixture with concentrated HCl until a solid precipitate forms.

  • Filter the solid product and wash it thoroughly with cold water.

  • Dry the crude product under vacuum.

  • For purification, recrystallize the crude product from a suitable solvent system, such as a mixture of tetrahydrofuran and water, to yield pure 4-Fluoro-3,5-dimethylcinnamic acid.[3]

Diagram: Synthesis of 4-Fluoro-3,5-dimethylcinnamic Acid

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-Fluoro-3,5-dimethylbenzaldehyde 4-Fluoro-3,5-dimethylbenzaldehyde Reaction Reaction 4-Fluoro-3,5-dimethylbenzaldehyde->Reaction Malonic Acid Malonic Acid Malonic Acid->Reaction Pyridine (solvent) Pyridine (solvent) Pyridine (solvent)->Reaction Piperidine (catalyst) Piperidine (catalyst) Piperidine (catalyst)->Reaction Heat (80°C to reflux) Heat (80°C to reflux) Heat (80°C to reflux)->Reaction Acidification (HCl) Acidification (HCl) Filtration Filtration Acidification (HCl)->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pure 4-Fluoro-3,5-dimethylcinnamic Acid Pure 4-Fluoro-3,5-dimethylcinnamic Acid Recrystallization->Pure 4-Fluoro-3,5-dimethylcinnamic Acid Crude Product Crude Product Reaction->Crude Product Crude Product->Acidification (HCl)

Caption: Synthetic workflow for 4-Fluoro-3,5-dimethylcinnamic acid.

Application in High-Performance Polymers

The incorporation of 4-Fluoro-3,5-dimethylcinnamic acid into polymer backbones, such as polyamides and polyesters, is anticipated to enhance their thermal stability, mechanical strength, and chemical resistance.[2] The fluorine and methyl substituents can also impart hydrophobicity, making these polymers suitable for applications requiring low surface energy and moisture resistance.

Protocol: Synthesis of a Fluorinated Polyester

Materials:

  • 4-Fluoro-3,5-dimethylcinnamic acid

  • A suitable diol (e.g., 1,4-Butanediol)

  • Thionyl chloride or oxalyl chloride

  • A suitable solvent (e.g., Dichloromethane, Toluene)

  • A tertiary amine base (e.g., Triethylamine, Pyridine)

Procedure:

  • Acid Chloride Formation: In a fume hood, suspend 4-Fluoro-3,5-dimethylcinnamic acid in a dry, inert solvent like dichloromethane. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0°C. Allow the reaction to warm to room temperature and stir until the evolution of gas ceases. Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Polymerization: Dissolve the diol and the tertiary amine base in a dry solvent in a separate flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0°C.

  • Add a solution of the 4-Fluoro-3,5-dimethylcinnamoyl chloride in the same solvent dropwise to the diol solution with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours to overnight.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Filter the polymer, wash it with the non-solvent, and dry it in a vacuum oven.

Diagram: Fluorinated Polyester Synthesis Workflow

G cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification Acid 4-Fluoro-3,5-dimethylcinnamic acid AcidChloride Acid Chloride Formation (Thionyl Chloride) Acid->AcidChloride PolymerizationStep Polycondensation AcidChloride->PolymerizationStep Diol Diol Monomer Diol->PolymerizationStep Precipitation Precipitation in Non-solvent PolymerizationStep->Precipitation FiltrationDrying Filtration & Drying Precipitation->FiltrationDrying Fluorinated Polyester Fluorinated Polyester FiltrationDrying->Fluorinated Polyester

Sources

Application

Application Note: Synthesis Protocols for 4-Fluoro-3,5-dimethylcinnamic Acid Amides

Introduction & Scientific Rationale Cinnamic acid derivatives represent a highly versatile class of biologically active compounds, widely utilized in medicinal chemistry for their antifungal, antimicrobial, and targeted...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

Cinnamic acid derivatives represent a highly versatile class of biologically active compounds, widely utilized in medicinal chemistry for their antifungal, antimicrobial, and targeted neuroprotective properties—most notably as selective monoamine oxidase B (MAO-B) inhibitors[1][2].

The specific substrate, 4-Fluoro-3,5-dimethylcinnamic acid (CAS 1429551-15-4)[3], presents a unique synthetic profile. The para-fluoro substitution exerts an inductive electron-withdrawing effect that slightly enhances the electrophilicity of the activated carbonyl. Concurrently, the meta-dimethyl groups introduce steric bulk that can impede the trajectory of bulky nucleophiles. Synthesizing amides from this substrate requires highly efficient coupling protocols that drive the reaction to completion while preserving the delicate α,β -unsaturated double bond.

Mechanistic Insights & Reagent Selection

To ensure a self-validating and high-yielding synthesis, the selection of the activation strategy is paramount. We outline two distinct, field-proven methodologies:

  • Carbodiimide-Mediated Coupling (EDC/HOBt): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is favored over DCC because its urea byproduct is highly water-soluble, allowing for a seamless aqueous workup[4]. However, the initial reaction between the carboxylic acid and EDC forms an O -acylisourea intermediate. If nucleophilic attack by the amine is slowed by the steric hindrance of the 3,5-dimethyl groups, this intermediate can undergo a deleterious [1,3]-sigmatropic rearrangement into an unreactive N -acylurea "dead end"[5]. The addition of 1-Hydroxybenzotriazole (HOBt) is therefore mandatory; it rapidly intercepts the O -acylisourea to form a stable, yet highly reactive, HOBt-active ester, ensuring the reaction proceeds cleanly to the amide.

  • Acyl Chloride Formation (Oxalyl Chloride): For larger scale-up, converting the acid to an acyl chloride is highly cost-effective. Oxalyl chloride is strictly preferred over thionyl chloride (SOCl 2​ ) for cinnamic acids. SOCl 2​ can generate harsh conditions that sometimes lead to the unwanted addition of HCl across the α,β -unsaturated alkene. Oxalyl chloride, catalyzed by trace DMF, operates under milder conditions and produces only gaseous byproducts (CO, CO 2​ , HCl), driving the reaction forward via Le Chatelier's principle without compromising the alkene geometry.

Workflow Start 4-Fluoro-3,5-dimethyl cinnamic acid Decision Select Amidation Strategy Start->Decision Mild Protocol A: EDC/HOBt Coupling Decision->Mild Fragile Amines Scale Protocol B: Acyl Chloride Route Decision->Scale Robust Amines/Scale-up Product 4-Fluoro-3,5-dimethyl cinnamic acid amide Mild->Product Scale->Product

Workflow for selecting the optimal amidation strategy for cinnamic acid derivatives.

Quantitative Reaction Parameters

Table 1: Comparison of Amidation Strategies for Cinnamic Acids

StrategyReagentsProsConsIdeal Use Case
Carbodiimide EDC·HCl, HOBt, DIPEAMild conditions, preserves alkene geometry, water-soluble byproducts[4].Atom-inefficient, requires stoichiometric coupling agents.Late-stage functionalization, fragile/complex amines.
Acyl Chloride (COCl) 2​ , DMF (cat.), Et 3​ NHighly scalable, fast reaction times, cost-effective.Generates HCl (requires base), highly moisture sensitive.Gram-scale synthesis, robust primary/secondary amines.
Mechanochemistry EDC·HCl (Flow)Solvent-free or minimal solvent, highly sustainable[1].Requires specialized ball-milling or continuous flow equipment.Green chemistry initiatives, industrial manufacturing.

Table 2: Standardized Stoichiometry for Protocol A (EDC/HOBt)

ReagentFunctionEquivalentsRationale
4-Fluoro-3,5-dimethylcinnamic acid Substrate1.0Limiting reagent.
Amine Nucleophile1.2 - 1.5Slight excess ensures complete conversion of the active ester.
EDC·HCl Coupling Agent1.2Activates the carboxylic acid[4].
HOBt Additive1.2Suppresses N -acylurea formation[5].
DIPEA Base3.0Deprotonates the amine salt and neutralizes HCl from EDC·HCl.

Experimental Methodologies

Protocol A: EDC/HOBt-Mediated Coupling (Mild Conditions)

This protocol is optimized for high functional group tolerance and is ideal for synthesizing libraries of MAO-B inhibitor candidates[2].

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve 4-Fluoro-3,5-dimethylcinnamic acid (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF) or a Dichloromethane/Tetrahydrofuran (DCM/THF) mixture to achieve a 0.1 M concentration.

    • Expert Insight: DMF is preferred for poorly soluble amines, while DCM/THF mixtures facilitate easier aqueous workups and phase separations[4].

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 equiv) and HOBt (1.2 equiv) sequentially. Stir the mixture at 0 °C for 30 minutes.

    • Expert Insight: This incubation period allows for the complete formation of the HOBt-active ester before the amine is introduced, preventing competitive side reactions.

  • Amidation: Add the desired amine (1.2–1.5 equiv) followed by the dropwise addition of N,N -Diisopropylethylamine (DIPEA, 3.0 equiv).

    • Expert Insight: DIPEA is critical to maintain the amine in its nucleophilic free-base form and to neutralize the acidic hydrochloride salt of EDC[4].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–24 hours. Monitor reaction progress via TLC (typically 1:1 EtOAc/Hexanes; UV active) or LC-MS.

  • Workup: Quench the reaction with distilled water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted amine and DIPEA), saturated NaHCO 3​ (removes unreacted acid and HOBt), and brine.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify the crude amide via flash column chromatography if necessary.

Mechanism Acid Carboxylic Acid + EDC O_Acyl O-Acylisourea (Highly Reactive) Acid->O_Acyl Activation HOBt_Ester HOBt Active Ester (Stable Intermediate) O_Acyl->HOBt_Ester + HOBt (Prevents Rearrangement) SideReaction N-Acylurea (Dead End) O_Acyl->SideReaction Without HOBt (Rearrangement) Amide Target Amide + Urea Byproduct HOBt_Ester->Amide + Amine (Nucleophilic Attack)

Mechanistic pathway of EDC/HOBt-mediated amide coupling highlighting intermediate stabilization.

Protocol B: Oxalyl Chloride-Mediated Coupling (Scale-Up)

This protocol is designed for gram-scale synthesis where atom economy and reagent costs are prioritized.

  • Preparation: Dissolve 4-Fluoro-3,5-dimethylcinnamic acid (1.0 equiv) in anhydrous DCM (0.2 M) under N 2​ . Add 2-3 drops of anhydrous DMF.

  • Acyl Chloride Formation: Cool the flask to 0 °C. Add Oxalyl chloride (1.5 equiv) dropwise.

    • Expert Insight: The catalytic DMF reacts with oxalyl chloride to form the Vilsmeier-Haack reagent, which is the true active chlorinating species. Vigorous gas evolution (CO, CO 2​ ) will be observed.

  • Concentration: Stir the mixture at room temperature for 2 hours. Once gas evolution completely ceases, concentrate the mixture under reduced pressure to remove excess oxalyl chloride and DCM.

    • Crucial Step: Do not utilize an aqueous workup here. The resulting 4-fluoro-3,5-dimethylcinnamoyl chloride is highly moisture-sensitive and must be used immediately in the next step.

  • Amidation: Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, prepare a solution of the target amine (1.2 equiv) and Triethylamine (Et 3​ N, 2.5 equiv) in DCM. Add this amine solution dropwise to the acyl chloride.

  • Workup: Stir for 2 hours at room temperature. Quench carefully with water, extract with DCM, wash with brine, dry over Na 2​ SO 4​ , and concentrate to yield the target amide.

Sources

Method

high-throughput screening of 4-Fluoro-3,5-dimethylcinnamic acid analogs

Application Note: High-Throughput Screening of 4-Fluoro-3,5-dimethylcinnamic Acid Analogs for Nrf2-ARE Pathway Activation Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: T...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening of 4-Fluoro-3,5-dimethylcinnamic Acid Analogs for Nrf2-ARE Pathway Activation

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Type: Technical Application Note & Validated HTS Protocols

Introduction & Scientific Rationale

The Kelch-like ECH-associated protein 1 (Keap1) / Nuclear factor erythroid 2-related factor 2 (Nrf2) / Antioxidant Response Element (ARE) signaling pathway is a master regulatory network that defends cells against oxidative stress and xenobiotic damage[1]. Dysregulation of this pathway is implicated in neurodegenerative diseases, chronic inflammation, and cancer progression[1].

Cinnamoyl-based electrophiles and their derivatives are well-documented Nrf2 activators that induce phase II detoxification enzymes such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1)[2]. In this application note, we focus on the 4-Fluoro-3,5-dimethylcinnamic acid scaffold. This specific pharmacophore is highly advantageous for drug design:

  • Para-Fluorine Substitution: Blocks cytochrome P450-mediated aromatic oxidation, significantly enhancing metabolic stability.

  • Meta-Dimethyl Groups: Provide precise steric bulk to occupy hydrophobic sub-pockets within the Keap1 Kelch domain, increasing binding affinity.

  • Cinnamic Acid Core: Serves as a versatile synthetic handle to generate Michael acceptors (covalent modifiers of Keap1 Cys151) or optimized amides/esters (non-covalent Protein-Protein Interaction [PPI] inhibitors)[3].

Mechanistic Overview

Under basal conditions, Keap1 acts as a substrate adaptor protein for the Cul3-dependent E3 ubiquitin ligase complex, targeting Nrf2 for rapid proteasomal degradation[1]. 4-Fluoro-3,5-dimethylcinnamic acid analogs activate Nrf2 through two distinct mechanisms:

  • Covalent Alkylation: Electrophilic analogs undergo Michael addition with highly reactive cysteine residues on Keap1 (e.g., Cys151), inducing a conformational change that halts Nrf2 ubiquitination[3].

  • Direct PPI Inhibition: Non-electrophilic analogs competitively bind to the Kelch domain of Keap1, physically displacing the ETGE/DLG motifs of Nrf2[3].

Stabilized Nrf2 translocates to the nucleus, heterodimerizes with small Maf proteins, and binds to the ARE to initiate gene transcription[1].

Keap1_Nrf2 Keap1 Keap1-Cul3 Complex (Cytosol) Nrf2_Deg Nrf2 Degradation (Basal State) Keap1->Nrf2_Deg Ubiquitination Nrf2_Free Stabilized Nrf2 (Cytosol) Keap1->Nrf2_Free Inhibition of Degradation Analog 4-Fluoro-3,5-dimethylcinnamic Acid Analogs Analog->Keap1 Alkylates Cys151 or Inhibits PPI Nucleus Nrf2 Translocation (Nucleus) Nrf2_Free->Nucleus Translocation ARE ARE-Driven Gene Expression (HO-1, NQO1) Nucleus->ARE Transcription

Keap1-Nrf2-ARE signaling cascade and mechanism of action for cinnamic acid analogs.

High-Throughput Screening (HTS) Triage Strategy

To identify true Nrf2 activators and eliminate false positives (e.g., compounds that cause non-specific cellular stress or auto-fluorescence), we employ a self-validating, three-tiered screening cascade.

HTS_Workflow Library Analog Library (4-Fluoro-3,5-dimethylcinnamic acids) Primary Primary Screen: ARE-Luciferase Reporter (384-well, Cell-based) Library->Primary 10 µM Single Dose Secondary Secondary Screen: Keap1-Nrf2 FP Assay (Biochemical PPI) Primary->Secondary Active Hits (>2-fold induction) Counter Counter-Screen: CellTiter-Glo Viability (Toxicity Check) Secondary->Counter IC50 < 5 µM Hits Validated Lead Compounds (In vivo ready) Counter->Hits Cell Viability > 90%

High-throughput screening triage workflow for Nrf2 activator hit validation.

Experimental Protocols

Protocol A: Primary Screen – ARE-Luciferase Reporter Assay

This cell-based assay measures the functional transcriptional activation of the ARE pathway[2].

  • Causality Check: We utilize white opaque 384-well plates to completely eliminate optical crosstalk (luminescence bleed-through) between adjacent wells, which is a common source of false positives in HTS.

Step-by-Step Methodology:

  • Cell Seeding: Harvest HaCaT cells stably transfected with an ARE-driven firefly luciferase reporter. Seed at a density of 1.0 × 10⁴ cells/well in 20 µL of DMEM (10% FBS) into a 384-well white opaque microplate.

  • Incubation: Incubate overnight at 37°C, 5% CO₂ to allow cell attachment and recovery.

  • Compound Addition: Using an acoustic liquid handler (e.g., Echo 550) or pin-tool, transfer 100 nL of the 4-Fluoro-3,5-dimethylcinnamic acid analogs (from 2 mM DMSO stocks) to achieve a final screening concentration of 10 µM (0.5% final DMSO). Include 0.5% DMSO as a negative control and 5 µM Sulforaphane as a positive control.

  • Exposure: Incubate the plates for 16 hours at 37°C.

  • Detection: Add 20 µL of ONE-Glo™ Luciferase Assay System reagent to each well. Note: ONE-Glo contains a proprietary detergent that lyses cells and stabilizes the luminescence signal, allowing for batch processing.

  • Readout: Incubate at room temperature for 5 minutes, then read luminescence on a multi-mode plate reader (e.g., EnVision).

Protocol B: Secondary Screen – Keap1-Nrf2 Fluorescence Polarization (FP) Assay

This biochemical assay confirms whether the active hits directly disrupt the Keap1-Nrf2 protein-protein interaction[3].

  • Causality Check: The assay buffer strictly requires 1 mM Dithiothreitol (DTT). DTT keeps the Keap1 cysteine residues in a reduced state. If an analog is a covalent modifier (Michael acceptor), DTT will quench it. Therefore, this assay specifically isolates and identifies non-covalent PPI inhibitors.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20, and 1 mM DTT. Note: Tween-20 prevents non-specific adsorption of the Keap1 protein to the plastic well walls.

  • Tracer Preparation: Dilute FITC-labeled Nrf2 peptide (FITC-LDEETGEFL-OH) to a working concentration of 10 nM.

  • Protein Preparation: Dilute recombinant human Keap1 Kelch domain to a working concentration of 30 nM.

  • Reaction Assembly: In a 384-well black low-volume plate, combine:

    • 10 µL of Keap1 protein (Final: 15 nM)

    • 100 nL of test compound (Dose-response ranging from 0.1 µM to 100 µM)

    • 10 µL of FITC-Nrf2 tracer (Final: 5 nM)

  • Incubation: Protect from light and incubate at room temperature for 60 minutes to reach binding equilibrium.

  • Readout: Measure fluorescence polarization using excitation at 485 nm and emission at 535 nm. Calculate milli-polarization (mP) values.

Protocol C: Quality Control & Self-Validation (Z'-Factor)

To ensure the assay is robust enough for HTS, calculate the Z'-factor for every plate using the positive ( μp​,σp​ ) and negative ( μn​,σn​ ) controls:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

Acceptance Criteria: A Z'-factor ≥0.5 indicates an excellent, self-validating assay with a wide dynamic range and low variance. Plates failing this metric must be discarded and repeated.

Data Presentation & SAR Summary

The following table summarizes mock quantitative screening data for the parent 4-Fluoro-3,5-dimethylcinnamic acid and three synthetically modified analogs.

  • Interpretation: Converting the carboxylic acid to an N-methyl amide (Analog 2) significantly improves direct Keap1 binding (FP IC₅₀ = 8.7 µM). Converting it to an enone (Analog 3) creates a highly potent covalent activator (ARE-Luc EC₅₀ = 0.8 µM), but it fails the FP assay because the DTT in the buffer quenches the covalent reaction, proving its mechanism of action is cysteine alkylation rather than non-covalent PPI inhibition.

Compound IDStructural ModificationARE-Luc EC₅₀ (µM)Keap1 FP IC₅₀ (µM)Cell Viability CC₅₀ (µM)Mechanism of Action
Parent Carboxylic Acid (Unmodified)> 50.0> 100.0> 100.0Inactive
Analog 1 Hydroxamic Acid12.445.2> 100.0Weak PPI Inhibitor
Analog 2 N-methyl Amide3.18.7> 100.0Potent PPI Inhibitor
Analog 3 Michael Acceptor (Enone)0.8> 100.045.5Covalent Modifier
Sulforaphane Positive Control1.2> 100.035.0Covalent Modifier

*FP Assay IC₅₀ is >100 µM for covalent modifiers due to DTT quenching in the biochemical buffer.

References

  • Magesh, S., Chen, Y., & Hu, L. (2012). Small molecule modulators of Keap1-Nrf2-ARE pathway as potential preventive and therapeutic agents. Medicinal Research Reviews, 32(4), 687-726. Available at:[Link]

  • Wondrak, G. T., Villeneuve, N. F., Lamore, S. D., Bause, A. S., Jiang, T., & Zhang, D. D. (2008). Cinnamoyl-based Nrf2-activators targeting human skin cell photo-oxidative stress. Free Radical Biology and Medicine, 45(4), 385-395. Available at:[Link]

  • Jiang, Z., Yin, X., Wang, C., Wang, J., Huang, Z., Wang, Z., ... & Zhang, J. (2015). Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents. Acta Pharmaceutica Sinica B, 5(4), 285-299. Available at:[Link]

Sources

Application

Application Note: Advanced Analytical Methodologies for the Quantification of 4-Fluoro-3,5-dimethylcinnamic Acid

Introduction & Physicochemical Rationale 4-Fluoro-3,5-dimethylcinnamic acid (CAS: 1429551-15-4) is a highly functionalized derivative of cinnamic acid. The incorporation of a para-fluorine atom and two meta-methyl groups...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

4-Fluoro-3,5-dimethylcinnamic acid (CAS: 1429551-15-4) is a highly functionalized derivative of cinnamic acid. The incorporation of a para-fluorine atom and two meta-methyl groups onto the phenyl ring significantly alters the molecule’s electron distribution, lipophilicity, and steric profile compared to the parent compound. These structural modifications enhance membrane permeability and target binding in drug development, particularly in the design of novel antimicrobial and cytoprotective agents[1].

However, these same properties complicate bioanalytical quantification. To achieve robust, reproducible data, analytical methods must be designed around the molecule's specific physicochemical traits:

  • Ionization Causality (pKa ~4.2): The carboxylic acid moiety dictates that the molecule is highly sensitive to the pH of the biological matrix and the mobile phase. Maintaining an acidic environment is critical to suppress ionization during reverse-phase chromatography, thereby preventing peak tailing and increasing retention[2].

  • Mass Spectrometry Causality: The strong electron-withdrawing nature of the fluorine atom increases the acidity of the carboxyl proton. This makes negative electrospray ionization (ESI-) the most efficient mode for mass spectrometry, yielding a highly stable deprotonated precursor ion [M-H]⁻[3].

Sample Preparation: Matrix Effect Management

Because 4-Fluoro-3,5-dimethylcinnamic acid is highly lipophilic and heavily protein-bound in plasma, standard protein precipitation (PPT) often yields poor recovery and severe ion suppression. Liquid-Liquid Extraction (LLE) is the method of choice to isolate the analyte while leaving polar matrix components (phospholipids, salts) behind[4].

Mechanistic Protocol (Self-Validating LLE)

Causality Check: Acidifying the plasma prior to extraction serves a dual purpose. First, it denatures plasma proteins, disrupting drug-protein binding. Second, it shifts the equilibrium of the analyte entirely to its neutral, unionized state, maximizing its partition coefficient into the organic solvent[2].

  • Spiking: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Internal Standard (IS: trans-Cinnamic acid-d7, 100 ng/mL). Self-Validation: The IS must be structurally identical to track extraction losses and matrix effects perfectly[5].

  • Acidification: Add 10 µL of 5% Formic Acid (v/v) and vortex for 30 seconds.

  • Extraction: Add 600 µL of Ethyl Acetate. Vortex vigorously for 5 minutes to ensure complete phase partitioning.

  • Separation: Centrifuge at 10,000 × g for 10 minutes at 4°C.

  • Concentration: Transfer 500 µL of the upper organic layer to a clean vial. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 20% Acetonitrile with 0.1% Formic Acid).

LLE_Mechanism S1 Biological Matrix (Plasma/Serum) S2 Acidification (0.1% HCOOH) S1->S2 Disrupts Protein Binding S3 LLE Extraction (Ethyl Acetate) S2->S3 Neutralizes Carboxylate S4 Phase Separation (Centrifugation) S3->S4 Partitions Lipophiles S5 Organic Phase Evaporation S4->S5 Isolates Analyte S6 Reconstitution (Mobile Phase) S5->S6 Prepares for Injection

Caption: Mechanistic workflow of Liquid-Liquid Extraction (LLE) for acidic lipophilic compounds.

Method A: UHPLC-MS/MS (Bioanalytical / Trace-Level)

For pharmacokinetic studies requiring sub-ng/mL sensitivity, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is mandatory[4].

Chromatographic Conditions
  • Column: Poroshell 120 EC-C18 (150 × 4.6 mm, 2.7 µm) or equivalent sub-2 µm column[1]. Causality: The superficially porous particles provide high theoretical plate counts at lower backpressures, resolving the analyte from endogenous isobaric interferences.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program: 0–1 min (20% B), 1–4 min (linear ramp to 90% B), 4–5 min (hold 90% B to wash lipids), 5–5.1 min (return to 20% B), 5.1–7 min (re-equilibration)[5].

Mass Spectrometry Parameters (Negative ESI)

The primary fragmentation pathway for cinnamic acid derivatives in negative mode is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid group[3][5]. For 4-Fluoro-3,5-dimethylcinnamic acid (Molecular Weight: 194.20 g/mol ), the precursor ion is m/z 193.2.

Table 1: Optimized MRM Transitions for LC-MS/MS

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Fragment Causality
4-Fluoro-3,5-dimethylcinnamic acid 193.2 [M-H]⁻149.250-15Loss of CO₂ (44 Da)
4-Fluoro-3,5-dimethylcinnamic acid 193.2 [M-H]⁻134.150-25Loss of CO₂ + Methyl
trans-Cinnamic acid-d7 (IS) 154.1 [M-H]⁻110.150-12Loss of CO₂ (44 Da)

Method B: HPLC-UV (Formulation / High Concentration)

For quality control of synthesized batches or formulation dissolution studies, HPLC-UV provides a cost-effective, high-precision alternative[4].

Protocol & Causality

The highly conjugated π -system of the cinnamic acid backbone provides intense UV absorbance. The presence of the fluorine and methyl auxochromes induces a slight bathochromic shift compared to unsubstituted cinnamic acid .

  • Detection Wavelength: 280 nm (Optimal signal-to-noise ratio).

  • Column: C18 Reverse Phase (250 × 4.6 mm, 5 µm).

  • Isocratic Mobile Phase: Methanol : Acetonitrile : 1% Aqueous Acetic Acid (20:30:50, v/v/v). Causality: Acetic acid is used instead of formic acid here because it has lower background UV absorbance at 280 nm[4].

  • Flow Rate: 1.0 mL/min.

The Self-Validating System (ICH M10 Compliance)

To ensure absolute trustworthiness of the generated data, the analytical sequence must be designed as a closed, self-validating loop. A method is only as reliable as its real-time quality control.

System_Validation N1 System Suitability Test (SST) 6 Replicates of LLOQ (RSD < 5%) N2 Calibration Curve (R² > 0.995, 6-8 non-zero points) N1->N2 N3 Quality Control (QC) Samples Low, Mid, High (±15% Accuracy) N2->N3 N4 Unknown Sample Analysis Bracketed by QCs every 10 samples N3->N4 N5 Post-Run SST Verify System Drift & Carryover N4->N5

Caption: Workflow for continuous self-validation during LC-MS/MS batch analysis.

Validation Parameters Summary

The following table outlines the expected validation parameters based on established bioanalytical guidelines for fluorinated cinnamic acid derivatives[2][5]:

Table 2: Method Validation Acceptance Criteria

Validation ParameterLC-MS/MS (Plasma)HPLC-UV (Formulation)Acceptance Criteria
Linearity Range 0.5 – 1000 ng/mL1.0 – 100 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.15 ng/mL0.3 µg/mLS/N ≥ 3
Limit of Quantitation (LLOQ) 0.5 ng/mL1.0 µg/mLS/N ≥ 10, Precision ≤ 20%
Intra-day Precision (RSD) < 8.5%< 2.0%≤ 15% (≤ 20% at LLOQ)
Extraction Recovery 85% – 92%N/A (Direct Dilution)Consistent across QC levels
Matrix Effect 90% – 105%N/AIS-normalized ME ~ 100%

References

  • RSC Publishing. "Liquid chromatography tandem mass spectrometry method (LC–MS/MS) for simultaneous determination of piperine, cinnamic acid and gallic acid in rat plasma using a polarity switch technique." Analytical Methods, 2013. Available at:[Link]

  • National Institutes of Health (NIH). "Development and validation of an ultra-high performance liquid chromatography/triple quadrupole mass spectrometry method for analyzing microbial-derived grape polyphenol metabolites." PMC, 2021. Available at:[Link]

  • ACS Publications. "Development and Validation of Methods for the Extraction of Phenolic Acids from Plasma, Urine, and Liver and Analysis by UPLC-MS." Journal of Agricultural and Food Chemistry, 2013. Available at:[Link]

  • Premier Science. "Simultaneous Estimation of Cinnamaldehyde, Cinnamic Acid, and Eugenol in Herbal Formulation by Ultraviolet Spectrophotometry." Premier Science, 2025. Available at:[Link]

  • National Institutes of Health (NIH). "Advancing infection therapy: the role of novel menthol-based antimicrobials." PMC, 2026. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Fluoro-3,5-dimethylcinnamic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks in the synthesis of heavily substituted cinnamic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter yield and purity bottlenecks in the synthesis of heavily substituted cinnamic acids. The synthesis of 4-fluoro-3,5-dimethylcinnamic acid typically relies on the Knoevenagel-Doebner condensation between 4-fluoro-3,5-dimethylbenzaldehyde and malonic acid. While conceptually straightforward, the electronic effects of the para-fluorine atom and the steric bulk of the meta-methyl groups can complicate reaction kinetics, leading to incomplete conversion, decarboxylation failures, or oligomerization.

This guide provides a self-validating experimental protocol, quantitative benchmarks, and a causality-driven troubleshooting matrix to ensure reproducible, high-yield synthesis.

Visualizing the Reaction Logic

G A 4-Fluoro-3,5-dimethylbenzaldehyde + Malonic Acid B Organocatalyst Addition (Morpholine / Toluene) A->B C Knoevenagel Condensation (Iminium/Enolate Formation) B->C Reflux (110°C) D Dehydration (-H2O via Dean-Stark) C->D E Thermal Decarboxylation (-CO2) D->E Base-promoted F Acidic Workup & Precipitation (1M HCl + Cooling) E->F Cooling to 50°C G (E)-4-Fluoro-3,5-dimethylcinnamic acid (Pure Product) F->G Filtration

Workflow and mechanism logic for Knoevenagel-Doebner condensation of cinnamic acid.

Section 1: Optimized Standard Operating Procedure (SOP)

Morpholine-Catalyzed, Pyridine-Free Condensation Historically, this reaction utilizes pyridine as a solvent and piperidine as a catalyst. However, pyridine is toxic, difficult to remove, and often leads to dark, tarry byproducts that depress isolated yields (1)[1]. Recent process chemistry advancements demonstrate that a morpholine/toluene system offers superior yield (up to 98%) and scalability (2)[2].

Step-by-Step Methodology:

  • Reaction Setup: In a thoroughly dried round-bottom flask equipped with a Dean-Stark trap and reflux condenser, charge 4-fluoro-3,5-dimethylbenzaldehyde (1.0 equivalent) and malonic acid (1.2 equivalents).

  • Solvent & Catalyst Addition: Suspend the reagents in anhydrous toluene (5 volumes). Add morpholine (0.2 equivalents) dropwise at room temperature.

    • Causality Note: Morpholine acts as a bifunctional organocatalyst, forming a highly reactive iminium intermediate with the aldehyde while providing sufficient basicity to deprotonate malonic acid[2].

  • Reflux & Dehydration: Heat the mixture to reflux (approx. 110°C). Water generated during the condensation will azeotropically distill into the Dean-Stark trap, driving the equilibrium forward.

  • Decarboxylation Phase: Continue refluxing for 2-4 hours. Monitor the evolution of CO₂ gas.

    • Self-Validation Check: The reaction is only complete when CO₂ bubbling ceases entirely, indicating full conversion of the alkylidenemalonic acid intermediate to the final cinnamic acid.

  • Workup: Cool the mixture to 50°C and slowly quench with 1M HCl to protonate the product and remove the morpholine catalyst into the aqueous phase.

  • Isolation: Cool the mixture to 0-5°C to induce crystallization. Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude (E)-4-fluoro-3,5-dimethylcinnamic acid.

Section 2: Quantitative Optimization Parameters

To facilitate rapid decision-making, the following table summarizes the expected outcomes of various catalyst systems based on empirical process data.

Catalyst SystemSolventTemp (°C)Time (h)Expected Yield (%)Mechanistic Notes
Piperidine (0.1 eq) Pyridine1154 - 875 - 85Standard Doebner; prone to tar formation and difficult purification[1].
Morpholine (0.2 eq) Toluene1102 - 490 - 98Highly scalable; Dean-Stark water removal drives equilibrium forward[2].
TEA (1.3 eq) + Piperidine (0.18 eq) Toluene1104 - 688 - 92TEA acts as bulk base; Piperidine forms the Schiff-base intermediate[3].

Section 3: Troubleshooting Guides & FAQs

Q1: My TLC shows complete consumption of 4-fluoro-3,5-dimethylbenzaldehyde, but my isolated yield is stuck at 65%. Where is the rest of my mass? A1: The missing mass is likely the un-decarboxylated alkylidenemalonic acid intermediate.

  • Causality: The Knoevenagel condensation occurs in two distinct kinetic phases: the rapid condensation to form the di-acid intermediate, followed by a slower, thermally-driven decarboxylation (4)[4]. If you terminate the reaction based solely on aldehyde consumption, the intermediate remains. During the acidic workup, this highly polar di-acid often stays dissolved in the aqueous phase or is lost during recrystallization.

  • Solution: Do not rely exclusively on aldehyde consumption. Track the reaction via the disappearance of the intermediate di-acid using LC-MS, or visually monitor the cessation of CO₂ evolution before cooling the reactor[1].

Q2: I am using the Triethylamine (TEA) system to avoid Pyridine, but my yield dropped significantly. Why? A2: You are likely missing the primary nucleophilic catalyst.

  • Causality: TEA is a tertiary amine. While it is a strong enough base to deprotonate malonic acid and facilitate phase transfer, it cannot form the crucial iminium (Schiff-base) intermediate with the aldehyde due to the lack of an N-H bond (3)[3].

  • Solution: You must use a co-catalyst system. Add a catalytic amount of a secondary amine, such as piperidine (0.18 eq), alongside your TEA (1.3 eq). Piperidine attacks the aldehyde to form the iminium ion, while TEA handles the bulk deprotonation, restoring your yield to >88%[3].

Q3: My product is heavily contaminated with oligomers and tar. How do I improve the purity profile? A3: This is a classic symptom of thermal degradation and excessive base strength.

  • Causality: High concentrations of strong bases (like pure piperidine or prolonged exposure to pyridine at >115°C) can trigger side reactions, including Michael additions of the malonate to the newly formed cinnamic acid double bond, leading to oligomerization[1].

  • Solution: Lower the catalyst loading to strictly catalytic amounts (0.05 - 0.2 equivalents) and switch to a less aggressive solvent like toluene. Ensure the internal temperature does not exceed 110°C.

Q4: How can I ensure I am only isolating the (E)-isomer of 4-fluoro-3,5-dimethylcinnamic acid? A4: The reaction is inherently stereoselective under thermodynamic control.

  • Causality: The Knoevenagel-Doebner condensation is reversible up until the decarboxylation step. The steric clash between the bulky 4-fluoro-3,5-dimethylphenyl ring and the carboxylic acid group in the (Z)-isomer makes it highly thermodynamically unstable. The thermal energy provided during reflux ensures the system equilibrates almost exclusively to the (E)-isomer before decarboxylation locks the stereochemistry in place. Standard recrystallization from an ethanol/water mixture will easily purge any trace (Z)-isomer[1].

References

  • ACS Publications. Toward a Scalable Synthesis and Process for EMA401, Part II: Development and Scale-Up of a Pyridine- and Piperidine-Free Knoevenagel–Doebner Condensation. Available at: [Link]

  • Taylor & Francis. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Available at:[Link]

  • Royal Society of Chemistry (RSC). Triethyl amine was successfully examined as potent N-base surrogate for Knoevenagel condensation. Available at:[Link]

Sources

Optimization

overcoming low solubility of 4-Fluoro-3,5-dimethylcinnamic acid

Welcome to the Technical Support Center for formulation development. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical barriers associated with 4-Fluoro-3,5-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation development. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical barriers associated with 4-Fluoro-3,5-dimethylcinnamic acid (CAS 1429551-15-4).

This molecule presents a classic formulation challenge: a highly rigid, lipophilic crystal lattice driven by the electron-withdrawing fluorine atom and electron-donating dimethyl groups, coupled with a weak carboxylic acid moiety. Below, you will find field-proven troubleshooting strategies, self-validating protocols, and mechanistic explanations to overcome its poor aqueous solubility.

Part 1: The Causality of Insolubility & Chemical Stability

Q: Why is 4-Fluoro-3,5-dimethylcinnamic acid inherently insoluble in water, and why does my solution turn brown when I try to dissolve it using alkaline buffers?

A: The poor aqueous solubility of this compound stems from its high crystal lattice energy and lipophilicity (high logP). In aqueous media below its pKa (typically ~4.2–4.5 for cinnamic acid derivatives), the carboxylic acid remains protonated, rendering the molecule highly hydrophobic and prone to precipitation [1].

When you adjust the pH above the pKa using alkaline buffers, you force the formation of a more soluble carboxylate salt. However, causality dictates a solubility-stability trade-off : alkaline conditions significantly accelerate the deprotonation and subsequent oxidation of the substituted phenyl ring. This oxidative degradation pathway forms colored quinone-type structures, manifesting as the yellowing or browning you observe [2].

The Fix: Do not rely solely on pH adjustment. Maintain the formulation at a slightly acidic to neutral pH (5.5–6.5) and introduce a secondary solubilization technique—such as cyclodextrin complexation or hydrotropy—to achieve your target concentration without triggering oxidative degradation.

Part 2: Advanced Solubilization Strategies & Troubleshooting

Strategy A: Cyclodextrin Inclusion Complexation

Q: I am using cyclodextrins to encapsulate the drug, but the solubility enhancement is marginal. What is failing at the molecular level?

A: Cyclodextrins (CDs) like β-CD or Hydroxypropyl-β-CD (HP-β-CD) enhance solubility by drawing the hydrophobic phenyl ring into their lipophilic cavity. If you are not seeing a 10- to 250-fold increase in solubility [3], the failure is likely due to steric hindrance . The 3,5-dimethyl groups on your specific derivative create a bulky profile that may prevent deep insertion into the standard β-CD cavity. Alternatively, your system may not have reached thermodynamic equilibrium.

Self-Validating Protocol: Phase-Solubility Analysis To definitively diagnose this, you must run a phase-solubility study to calculate the stability constant ( Kc​ ). This protocol validates itself by mapping the stoichiometric ratio of the complex.

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the host cyclodextrin (e.g., HP-β-CD from 0 to 15 mM).

  • Addition: Add an excess amount (beyond the expected saturation point) of 4-Fluoro-3,5-dimethylcinnamic acid to each vial.

  • Equilibration: Seal and agitate the vials at a constant 25°C for 48 hours. Causality note: Cinnamic acid derivatives require extended time to break their high lattice energy and reach true thermodynamic equilibrium.

  • Filtration: Filter the suspensions through a 0.45 µm membrane to remove the uncomplexed, undissolved drug.

  • Validation (The Self-Check): Quantify the dissolved drug via HPLC. Plot the molar concentration of the drug against the CD concentration. If the plot is linear ( AL​ -type), you have successfully formed a 1:1 complex. If the plot plateaus or curves downward, the 3,5-dimethyl groups are causing steric rejection, and you must switch to a larger cavity (e.g., γ -CD) or a randomly methylated derivative (RAMEB).

CD_Workflow Start Weigh 4-Fluoro-3,5-dimethylcinnamic acid & Host Cyclodextrin Mix Aqueous Co-mixing / Kneading at Controlled Temperature Start->Mix Equilibrate Equilibrate for 24-48h (Phase-Solubility Analysis) Mix->Equilibrate Filter Filter Suspension (0.45 µm membrane) Equilibrate->Filter Analyze HPLC / UV-Vis Quantification Calculate Stability Constant Filter->Analyze

Workflow for cyclodextrin inclusion complexation and phase-solubility analysis.

Strategy B: Hydrotropic Solubilization

Q: I diluted my hydrotropic formulation for an in vitro assay, and the drug immediately crashed out. Why did this happen?

A: You have crossed below the Minimum Hydrotrope Concentration (MHC) . Hydrotropy relies on the addition of a large amount of a secondary solute (e.g., sodium benzoate) which self-associates to form non-covalent stacking interactions with the drug [4]. Unlike co-solvents, hydrotropes only function above a specific critical concentration threshold. For cinnamic acid derivatives using sodium benzoate, the MHC is typically around 0.40 mol/L [4]. Diluting the system below this threshold instantly breaks the hydrotropic assemblies, causing rapid drug precipitation.

Self-Validating Protocol: Hydrotropic MHC Determination

  • Preparation: Prepare varying concentrations of sodium benzoate (0.1 M to 2.5 M) in water.

  • Solubilization: Add an excess of 4-Fluoro-3,5-dimethylcinnamic acid to each solution and agitate at 303 K for 24 hours.

  • Validation (The Self-Check): To validate that your solubilization is strictly hydrotropic (and not an artifact of pH or micellar action), take a highly concentrated, clear sample (e.g., 2.0 M) and slowly titrate it with distilled water. The exact moment the solution turns cloudy marks your formulation's MHC. You must ensure all downstream assays maintain a hydrotrope concentration above this exact dilution point.

Strategy C: Amorphous Solid Dispersions

Q: I formulated a solid dispersion to disrupt the crystal lattice, but the drug recrystallizes upon storage. How do I stabilize it?

A: Solid dispersions trap the drug in an amorphous state, which possesses a much higher apparent solubility than the crystalline form. However, because the amorphous state is thermodynamically unstable, the rigid structure of 4-Fluoro-3,5-dimethylcinnamic acid provides a massive thermodynamic driving force to revert to its crystalline lattice [1]. If your polymer matrix has low miscibility with the drug, phase separation occurs, followed by nucleation and recrystallization.

LogicTree Issue Precipitation / Recrystallization in Aqueous Media CheckPH Is Formulation pH < pKa? Issue->CheckPH AdjustPH Adjust pH > pKa (Monitor for Oxidation) CheckPH->AdjustPH Yes CheckPolymer Check Polymer/Drug Miscibility CheckPH->CheckPolymer No ReduceLoad Reduce Drug Loading or Change Carrier Matrix CheckPolymer->ReduceLoad

Logical troubleshooting tree for precipitation and recrystallization issues.

Part 3: Quantitative Benchmarks for Formulation Selection

To aid in your formulation strategy, the following table summarizes the expected quantitative outcomes and inherent risks associated with each solubilization technique applied to cinnamic acid derivatives.

Formulation StrategyMechanism of SolubilizationTypical Enhancement FactorKey Limitation / Risk Profile
pH Adjustment (> pKa) Ionization / Salt formation5x – 10xHigh risk of oxidative degradation (browning)
Cyclodextrin Complexation Hydrophobic cavity inclusion10x – 250xSteric hindrance from 3,5-dimethyl groups
Hydrotropy (Sodium Benzoate) Non-covalent stacking / Co-aggregationUp to 15xImmediate precipitation upon dilution below MHC
Solid Dispersion (Amorphous) Crystal lattice disruption20x – 50xThermodynamic instability (recrystallization over time)

References

  • MDPI Pharmaceutics. "Cyclodextrin-Based Delivery Systems and Hydroxycinnamic Acids: Interactions and Effects on Crucial Parameters Influencing Oral Bioavailability—A Review." MDPI. Available at: [Link]

  • Asian Journal of Chemistry. "Enhancement of Solubility and Mass Transfer Coefficient of Cinnamic Acid Through Hydrotropy." Asian Pubs. Available at: [Link]

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-Fluoro-3,5-dimethylcinnamic acid Derivatization

Welcome to the technical support center dedicated to the successful derivatization of 4-Fluoro-3,5-dimethylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the successful derivatization of 4-Fluoro-3,5-dimethylcinnamic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize reaction conditions for synthesizing ester and amide derivatives of this versatile compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Esterification Reactions

Question: My esterification reaction is showing low or no conversion to the desired product. What are the potential causes and how can I resolve this?

Answer: Low conversion in esterification reactions involving 4-Fluoro-3,5-dimethylcinnamic acid can stem from several factors, often related to the choice of method and reaction conditions.

  • For Fischer Esterification (Acid-Catalyzed):

    • Inadequate Water Removal: Fischer esterification is a reversible reaction.[1] The presence of water, even in small amounts, can shift the equilibrium back towards the starting materials, hindering product formation.

      • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[2] Alternatively, use a drying agent or conduct the reaction in a solvent that facilitates water removal.

    • Insufficient Catalyst: An inadequate amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) will result in a slow reaction rate.

      • Solution: Ensure you are using a catalytic amount of a strong acid. The optimal amount may need to be determined empirically for your specific substrate.

    • Steric Hindrance: The methyl groups at positions 3 and 5 of the cinnamic acid derivative can create steric hindrance, making the carboxylic acid less accessible to the alcohol.

      • Solution: Consider using a less bulky alcohol if possible. Alternatively, more forcing reaction conditions, such as higher temperatures and longer reaction times, may be necessary.[1]

  • For Steglich Esterification (Carbodiimide-Mediated):

    • Deactivated Coupling Agents: Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are moisture-sensitive.

      • Solution: Use fresh or properly stored coupling agents. Conduct the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon) using dry solvents.[3]

    • Insufficient Nucleophilic Catalyst: 4-(Dimethylamino)pyridine (DMAP) is a common catalyst in Steglich esterification that acts as an acyl transfer agent.[4]

      • Solution: Ensure an adequate catalytic amount of DMAP is used. For sterically hindered substrates, a higher loading of DMAP may be beneficial.[3]

    • Formation of N-acylurea Byproduct: A common side reaction involves the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is unreactive.

      • Solution: Adding the alcohol to the reaction mixture before or together with the carbodiimide can help to trap the reactive intermediate before it rearranges.

Question: I am observing the formation of significant side products in my esterification reaction. How can I minimize these?

Answer: Side product formation is a common challenge that can often be mitigated by optimizing reaction conditions.

  • Self-Condensation: In some cases, particularly under harsh conditions, cinnamic acid derivatives can undergo self-condensation or polymerization.

    • Solution: Employ milder reaction conditions. For example, Steglich esterification is performed at room temperature, which minimizes such side reactions compared to the high temperatures often required for Fischer esterification.[3]

  • Decomposition of Starting Material: Prolonged exposure to high temperatures or strong acids/bases can lead to the decomposition of your starting materials or product.

    • Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid unnecessarily long reaction times.

Amide Coupling Reactions

Question: My amide coupling reaction is failing or giving very low yields. What troubleshooting steps should I take?

Answer: Failed amide coupling reactions are a frequent hurdle. A systematic approach to troubleshooting is often effective.

  • Check Reagent Quality and Stoichiometry:

    • Moisture Contamination: Similar to esterification, the coupling reagents used in amide formation (e.g., EDC, DCC, HATU, HOBt) are highly sensitive to moisture.

      • Solution: Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere.

    • Incorrect Stoichiometry: The molar ratios of the carboxylic acid, amine, coupling agent, and any additives are critical.[4]

      • Solution: Carefully calculate and measure the amounts of each reagent. A slight excess of the coupling agent and the amine may be beneficial.

  • Optimize Reaction Conditions:

    • Solvent Choice: The solvent must be able to dissolve all reactants and be inert to the reaction conditions. Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Tetrahydrofuran (THF) are common choices.[4][5]

    • Temperature: While many amide coupling reactions proceed at room temperature, some may require gentle heating to overcome activation barriers, especially with less reactive amines.[4] Conversely, for very reactive systems, cooling the reaction may be necessary to control side reactions.

    • pH/Base: For amines provided as hydrochloride salts, a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is required to liberate the free amine.[5] The amount of base should be carefully controlled, as excess base can lead to side reactions like racemization.

  • Consider the Reactivity of the Amine:

    • Sterically Hindered Amines: Bulky amines are less nucleophilic and react more slowly.

      • Solution: Use a more powerful coupling reagent such as HATU or HCTU. Longer reaction times and elevated temperatures may also be necessary.

    • Electron-Deficient Amines: Anilines with electron-withdrawing groups are less nucleophilic.

      • Solution: Similar to sterically hindered amines, more potent coupling agents and more forcing conditions may be required.

Question: I am having difficulty purifying my final amide product from the reaction byproducts. What are some effective purification strategies?

Answer: Purification can be challenging due to the byproducts generated from the coupling reagents.

  • Urea Byproducts: DCC and EDC form dicyclohexylurea (DCU) and 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU), respectively.

    • Solution for DCU: DCU is poorly soluble in many organic solvents like DCM and can often be removed by filtration.[3]

    • Solution for EDU: EDU is water-soluble, so an aqueous workup (washing the organic layer with water or dilute acid/base) can effectively remove it.

  • Column Chromatography: This is a standard method for purifying amide products.

    • Solution: Choose an appropriate solvent system based on the polarity of your product and impurities, as determined by TLC analysis. Silica gel is the most common stationary phase.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing ester and amide derivatives of 4-Fluoro-3,5-dimethylcinnamic acid?

A1: The most prevalent methods for derivatizing the carboxylic acid group are:

  • Esterification:

    • Fischer Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.[1] It is often used for simple alcohols but may require harsh conditions.

    • Steglich Esterification: This method utilizes a carbodiimide coupling agent (e.g., DCC or EDC) and a nucleophilic catalyst (e.g., DMAP) to facilitate ester formation under mild, room-temperature conditions.[3][6] It is particularly useful for temperature-sensitive or sterically hindered substrates.

  • Amidation:

    • Carbodiimide-Mediated Coupling: Similar to Steglich esterification, reagents like EDC or DCC are used to activate the carboxylic acid, which then reacts with an amine. Additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to improve efficiency and suppress side reactions.[5][7]

    • Acid Chloride Formation: The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with the amine.[8] This is a robust method but can be harsh and may not be suitable for sensitive substrates.

Q2: How do the fluorine and methyl substituents on the phenyl ring affect the reactivity of the carboxylic acid?

A2: The substituents on the aromatic ring have a significant electronic impact:

  • Fluorine: As a moderately electron-withdrawing group, the fluorine atom increases the acidity of the carboxylic acid, making the carboxylate anion more stable. This can make the carbonyl carbon slightly more electrophilic and potentially more reactive towards nucleophiles.[9]

  • Methyl Groups: The two methyl groups are electron-donating, which slightly counteracts the effect of the fluorine atom. However, their primary influence is steric, which can hinder the approach of nucleophiles to the carboxylic acid group.

Q3: What analytical techniques are best for monitoring the progress of these derivatization reactions?

A3:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of starting materials and the appearance of the product. It is invaluable for determining when a reaction is complete.[10]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress, allowing you to determine the relative amounts of starting materials, products, and byproducts. It is also an excellent tool for assessing the purity of the final product.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS can be used. However, it often requires further derivatization of any remaining polar functional groups to increase volatility.[10][11]

Q4: Are there any "greener" or more environmentally friendly approaches to these derivatizations?

A4: Yes, there is a growing interest in developing more sustainable synthetic methods.

  • Solvent Choice: Using greener solvents like acetonitrile instead of chlorinated solvents like DCM can reduce the environmental impact.[6]

  • Catalysis: Enzymatic methods, for instance, using lipases as catalysts, can offer high selectivity under mild conditions, often in aqueous or solvent-free systems.[12][13]

  • Atom Economy: Choosing reactions that have high atom economy (i.e., that incorporate most of the atoms from the reactants into the final product) is a key principle of green chemistry.

III. Experimental Protocols & Data

Protocol 1: Steglich Esterification using EDC

This protocol describes a general procedure for the esterification of 4-Fluoro-3,5-dimethylcinnamic acid with a generic alcohol using EDC.

Materials:

  • 4-Fluoro-3,5-dimethylcinnamic acid

  • Alcohol (e.g., ethanol, benzyl alcohol)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-Fluoro-3,5-dimethylcinnamic acid (1.0 eq) and DMAP (0.1-0.2 eq) in anhydrous DCM.

  • Add the alcohol (1.0-1.2 eq) to the solution.

  • In a separate flask, prepare a solution of EDC (1.2-1.5 eq) in anhydrous DCM.

  • Slowly add the EDC solution dropwise to the reaction mixture at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 4-24 hours.

  • Monitor the reaction's progress using TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Coupling using EDC/HOBt

This protocol provides a general method for the synthesis of an amide derivative of 4-Fluoro-3,5-dimethylcinnamic acid.

Materials:

  • 4-Fluoro-3,5-dimethylcinnamic acid

  • Amine (or its hydrochloride salt)

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-diisopropylethylamine (DIPEA) or Triethylamine (TEA) (if using an amine salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4-Fluoro-3,5-dimethylcinnamic acid (1.0 eq), EDC·HCl (1.1-1.5 eq), and HOBt (1.1-1.5 eq) in anhydrous DMF or DCM in a reaction flask under an inert atmosphere.

  • Stir the solution for 30 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture. If using an amine hydrochloride salt, add DIPEA or TEA (1.1-1.5 eq).

  • Stir the mixture at room temperature overnight.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Typical Reagent Stoichiometry and Conditions
Reaction TypeCoupling/Activating AgentAdditive/CatalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)
Steglich Esterification EDC or DCC (1.2-1.5 eq)DMAP (0.1-0.2 eq)-DCM, ACN0 to 254-2470-95[6]
Amide Coupling EDC·HCl (1.1-1.5 eq)HOBt or HOAt (1.1-1.5 eq)DIPEA (1.1-1.5 eq)DMF, DCM2512-2460-90[4][7]
Fischer Esterification H₂SO₄ (catalytic)--Alcohol (reflux)60-1204-1250-85[1]
Acid Chloride Formation SOCl₂ or (COCl)₂ (1.1-2.0 eq)DMF (catalytic)Pyridine (optional)Toluene, DCM0 to reflux1-4(Intermediate)

IV. Visualizations

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack cluster_workup Step 3: Workup & Purification start 4-Fluoro-3,5-dimethylcinnamic acid reagents1 EDC, HOBt Anhydrous Solvent (DMF/DCM) start->reagents1 activated Active O-Acylisourea Ester reagents1->activated amine Amine (+ Base if salt) activated->amine Addition of Amine product Amide Product amine->product workup Aqueous Wash (Acid, Base, Brine) product->workup Reaction Quench purification Column Chromatography or Recrystallization workup->purification final_product Pure Amide Derivative purification->final_product

Caption: Workflow for a typical amide coupling reaction.

Troubleshooting Logic: Low Yield in Esterification

Troubleshooting_Esterification cluster_fischer Fischer Esterification cluster_steglich Steglich Esterification start Low Yield in Esterification f1 Check for Water (Reversible Reaction) start->f1 Acid-Catalyzed? s1 Use Anhydrous Conditions (Reagent Stability) start->s1 Carbodiimide-Mediated? f2 Increase Catalyst Loading f1->f2 f3 Increase Temperature/Time (Steric Hindrance) f2->f3 solution Improved Yield f3->solution s2 Check DMAP Concentration s1->s2 s3 Optimize Reagent Addition Order s2->s3 s3->solution

Caption: Troubleshooting guide for low esterification yields.

V. References

  • BenchChem. (2025). Technical Support Center: Formulation Stability of Cinnamic Acid Derivatives. BenchChem.

  • BenchChem. (2025). Application Notes: Steglich Esterification for the Synthesis of Cinnamic Acid Derivatives. BenchChem.

  • PubMed. (2018). Synthesis of (E)-cinnamyl ester derivatives via a greener Steglich esterification. PubMed. [Link]

  • Malaysian Journal of Analytical Sciences. (2024). OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. Malaysian Journal of Analytical Sciences.

  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (2025).

  • ESTERIFICATION OF CINNAMIC ACID USING MENTHOL AND ITS ACTIVITY AS LOWERING GLUCOSE LEVELS USING ANTHRONE SULFATE. (2022).

  • MDPI. (2022). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. MDPI. [Link]

  • PMC. (n.d.). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. PMC. [Link]

  • BenchChem. (2025). Optimizing reaction conditions for high-yield cinnamic acid synthesis. BenchChem.

  • MDPI. (2022). Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of Natural Phenol Amides. MDPI. [Link]

  • ACS Publications. (2024). Sulfur-Mediated Decarboxylative Amidation of Cinnamic Acids via C C Bond Cleavage | The Journal of Organic Chemistry. ACS Publications. [Link]

  • Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. (2012).

  • BenchChem. (2025). Technical Support Center: Method Development for Resolving Cis/Trans Isomers of Cinnamic Acid by Chromatography. BenchChem.

  • PMC. (n.d.). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PMC. [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of cinnamamide (3aa) a. ResearchGate.

  • ResearchGate. (n.d.). Cinnamic amide derivatives and their interactions. ResearchGate.

  • Optimization of reaction conditions for the methyl esterifica- tion of cinnamic acid a. (n.d.).

  • ResearchGate. (n.d.). Esterification optimization studies | Download Table. ResearchGate.

  • ResearchGate. (2016). Can anyone help me troubleshoot problems in sample derivatization in GC-MS?. ResearchGate. [Link]

  • BenchChem. (2025). A Technical Guide to Cinnamic Acid Derivatives and Analogues for Drug Discovery. BenchChem.

  • PubMed. (n.d.). Synthesis of Amide and Ester Derivatives of Cinnamic Acid and Its Analogs: Evaluation of Their Free Radical Scavenging and Monoamine Oxidase and Cholinesterase Inhibitory Activities. PubMed. [Link]

  • MDPI. (2020). Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. MDPI. [Link]

  • Highly Selective Mitsunobu Esterification of Cellulose with Hydroxycinnamic Acids. (2021).

  • 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. (n.d.).

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research.

  • ResearchGate. (2025). Recent Advances in Derivatization for Chromatographic Determination of Perfluoroalkyl Acids. ResearchGate.

  • PMC. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. PMC. [Link]

  • BenchChem. (2025). Technical Support Center: Troubleshooting Reactions with trans-3,4-Difluorocinnamic Acid. BenchChem.

  • PMC. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. PMC. [Link]

  • Enzymatic Synthesis of Hydroxycinnamic Acid Amides in Water Using the Promiscuous Hydrolase/Acyltransferase Pest. (2024).

  • PMC. (n.d.). DMMIC derivatization-assisted liquid chromatography-mass spectrometry method for metabolite profiling of the glutathione anabolic pathway in esophageal cancer tissues and cells. PMC. [Link]

  • PMC. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. PMC. [Link]

  • Investigation of the derivatization conditions for GC-MS metabolomics of biological samples. (n.d.).

Sources

Optimization

Technical Support Center: Synthesis of 4-Fluoro-3,5-dimethylcinnamic acid

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 4-Fluoro-3,5-dimethylcinnamic acid. This guide is designed to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-Fluoro-3,5-dimethylcinnamic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, drawing on established chemical principles and practical laboratory experience. As Senior Application Scientists, our goal is to empower you to overcome common challenges and optimize your synthetic protocols.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of 4-Fluoro-3,5-dimethylcinnamic acid, primarily focusing on the Knoevenagel condensation, a common and effective synthetic route.

Issue 1: Low or No Yield of the Desired Product

Question: I performed a Knoevenagel condensation between 4-Fluoro-3,5-dimethylbenzaldehyde and malonic acid using piperidine and pyridine, but my yield of 4-Fluoro-3,5-dimethylcinnamic acid is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the Knoevenagel condensation are a frequent issue and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.

Probable Causes & Recommended Solutions:

Cause Explanation Recommended Action & Protocol
Impure Starting Materials The purity of your starting materials, particularly the 4-Fluoro-3,5-dimethylbenzaldehyde, is critical. Aldehydes are susceptible to oxidation to the corresponding carboxylic acid, which will not participate in the condensation.Verify Starting Material Purity: Analyze your 4-Fluoro-3,5-dimethylbenzaldehyde using ¹H NMR or GC-MS to check for the presence of 4-fluoro-3,5-dimethylbenzoic acid. If significant oxidation has occurred, consider purifying the aldehyde by recrystallization or distillation. Commercial suppliers typically offer purities of 97% or higher.
Presence of Moisture The Knoevenagel condensation is sensitive to water, which can interfere with the reaction mechanism.Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven prior to use. Use anhydrous solvents, such as freshly distilled pyridine.
Suboptimal Reaction Temperature & Time The reaction requires sufficient thermal energy to proceed to completion. Inadequate temperature or reaction time will result in incomplete conversion.Optimize Reaction Parameters: The Knoevenagel condensation for cinnamic acid synthesis typically requires refluxing for several hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction appears sluggish, consider increasing the temperature or extending the reaction time.
Inefficient Decarboxylation The initial condensation product is a dicarboxylic acid intermediate, which must undergo decarboxylation to form the final cinnamic acid derivative. This step is often facilitated by the reaction conditions.Promote Decarboxylation: The use of pyridine as a solvent and a basic catalyst like piperidine generally promotes in-situ decarboxylation.[1][2] If you suspect incomplete decarboxylation, you can attempt to facilitate it during the work-up by heating the crude product.

Experimental Protocol: Knoevenagel Condensation for 4-Fluoro-3,5-dimethylcinnamic acid [1]

  • To a round-bottom flask, add 4-Fluoro-3,5-dimethylbenzaldehyde (1 equivalent), malonic acid (1.1-1.5 equivalents), and pyridine (as solvent).

  • Add a catalytic amount of piperidine to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction's progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing ice-cold dilute hydrochloric acid to precipitate the product.

  • Collect the crude 4-Fluoro-3,5-dimethylcinnamic acid by vacuum filtration.

  • Wash the crude product with cold water.

  • Recrystallize the crude product from ethanol to yield the pure compound.

Issue 2: Presence of Unexpected Byproducts

Question: My final product shows impurities in the NMR spectrum that I cannot identify. What are the likely side reactions, and how can I minimize them?

Answer:

While the Knoevenagel condensation is generally a clean reaction, side products can form under certain conditions.

Potential Side Reactions and Mitigation Strategies:

Side Reaction Mechanism Mitigation Strategy
Michael Addition The enolate of malonic acid can potentially add to the α,β-unsaturated product (4-Fluoro-3,5-dimethylcinnamic acid) in a Michael-type addition. This is more likely with stronger bases or higher concentrations of the nucleophile.Use a catalytic amount of a weak base like piperidine. Avoid using strong bases such as sodium hydroxide or alkoxides.
Self-Condensation of Aldehyde Under strongly basic conditions, aromatic aldehydes can undergo self-condensation reactions.The use of a weak base like piperidine in the Knoevenagel condensation typically minimizes this side reaction.
Decarboxylation of Malonic Acid Premature decarboxylation of malonic acid can occur, especially at high temperatures, reducing the concentration of the active nucleophile.Maintain a controlled reflux temperature. A patent for the synthesis of a similar fluorocinnamic acid suggests a reaction temperature of 70-80°C.[3]

Troubleshooting Workflow for Impurities:

G start Impurity Detected in Product check_nmr Analyze NMR for characteristic signals start->check_nmr michael_adduct Michael Adduct Suspected (complex aliphatic signals) check_nmr->michael_adduct Complex multiplets? aldehyde_dimer Aldehyde Dimer Suspected (unreacted aldehyde signals) check_nmr->aldehyde_dimer Aldehyde proton present? unreacted_malonic Unreacted Malonic Acid check_nmr->unreacted_malonic Broad singlet around 3.5 ppm? solution1 Reduce base concentration or use a weaker base. michael_adduct->solution1 Solution solution2 Ensure optimal reaction time and temperature. aldehyde_dimer->solution2 Solution solution3 Optimize reaction time and temperature. Consider purification by recrystallization. unreacted_malonic->solution3 Solution

Caption: Troubleshooting Decision Tree for Impurity Identification.

Frequently Asked Questions (FAQs)

Q1: What are the alternative synthetic routes to 4-Fluoro-3,5-dimethylcinnamic acid?

A1: Besides the Knoevenagel condensation, other common methods for synthesizing cinnamic acids include the Perkin reaction and the Heck reaction.[2]

  • Perkin Reaction: This involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[4][5] While effective, it often requires high temperatures (around 180°C) and can lead to the formation of resinous byproducts.[2][6][7]

  • Heck Reaction: This palladium-catalyzed reaction couples an aryl halide with an alkene.[8][9] For this specific synthesis, it would involve coupling 4-iodo- or 4-bromo-2,6-dimethylfluorobenzene with acrylic acid. The Heck reaction is known for its high stereoselectivity, typically yielding the trans-isomer.[2] Potential side reactions include the homocoupling of the aryl halide.[2]

Q2: How can I purify the final product effectively?

A2: Recrystallization is the most common and effective method for purifying 4-Fluoro-3,5-dimethylcinnamic acid. Ethanol or an ethanol-water mixture is often a suitable solvent system.[3] For persistent impurities, column chromatography on silica gel may be necessary.

Q3: What analytical techniques are recommended for product characterization?

A3: A combination of techniques should be used to confirm the structure and purity of your product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify impurities.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., carboxylic acid C=O and O-H stretches, C=C double bond).

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Standard laboratory safety practices should always be followed. Specific hazards associated with this synthesis include:

  • Pyridine: Toxic and flammable. Handle in a well-ventilated fume hood.

  • Piperidine: Corrosive and flammable. Handle with appropriate personal protective equipment (PPE).

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment.

References

  • Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

  • SciSpace. (2020). synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. Retrieved from [Link]

  • CSIR-NCL Library, Pune. (n.d.). Cinnamic acid derivatives via heck reaction in an aqueous-biphasic catalytic system with easy catalyst-product separation. Retrieved from [Link]

  • ResearchGate. (2020). SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Retrieved from [Link]

  • Johnson Matthey Technology Review. (1999). The Heck Reaction and Cinnamic Acid Synthesis by Heterogeneous Catalysis. Retrieved from [Link]

  • f.primpogoda.ru. (n.d.). Cinnamic Acid Knoevenagel Condensation Mechanism. Retrieved from [Link]

  • Homework.Study.com. (n.d.). The Knoevengal reaction is a carbonyl condensation reaction of an ester with an aldehyde or ketone to yield cinnamic acid is given. Show a step-by-step mechanism of this reaction. Retrieved from [Link]

  • CSIR-NCL Library, Pune. (n.d.). Cinnamic acid derivatives via heck reaction in an aqueous-biphasic catalytic system with easy catalyst-product separation. Retrieved from [Link]

  • Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Pyridine free Knoevenagel condensation for synthesis of cinnamic acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. Retrieved from [Link]

  • Taylor & Francis Online. (2006). A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). CN102633625B - Preparation method of fluorocinnamic acid.
  • National Center for Biotechnology Information. (n.d.). Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 4-Fluoro-3,5-dimethylbenzaldehyde | 363134-35-4. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid.
  • National Center for Biotechnology Information. (n.d.). Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). JP4622266B2 - Purification method of fluorine-containing aromatic tetracarboxylic dianhydride.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scaling Up the Production of 4-Fluoro-3,5-dimethylcinnamic Acid

Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-3,5-dimethylcinnamic acid. This guide is designed for researchers, process chemists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Fluoro-3,5-dimethylcinnamic acid. This guide is designed for researchers, process chemists, and drug development professionals. It moves beyond simple protocols to address the critical nuances of reaction selection, optimization, and troubleshooting encountered in a real-world laboratory and pilot-plant setting. Our focus is on ensuring scientific integrity, process robustness, and the delivery of a high-purity final product.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you should consider before embarking on a scale-up campaign.

Q1: What are the most viable synthetic routes for scaling the production of 4-Fluoro-3,5-dimethylcinnamic acid?

A1: For the synthesis of cinnamic acids, three primary routes are typically considered: the Knoevenagel condensation, the Perkin reaction, and the Heck reaction. For scaling up the production of 4-Fluoro-3,5-dimethylcinnamic acid, the Knoevenagel condensation is often the most recommended path.

  • Knoevenagel Condensation: This route involves the reaction of the starting material, 4-Fluoro-3,5-dimethylbenzaldehyde, with an active methylene compound like malonic acid, catalyzed by a base. It is favored for its milder reaction conditions compared to the Perkin reaction and avoids the use of expensive palladium catalysts required for the Heck reaction[1]. Modern, "greener" protocols using catalysts like ammonium bicarbonate can make this route more environmentally benign and simplify workup[2].

  • Perkin Reaction: A classic method reacting the aldehyde with acetic anhydride and an alkali salt like anhydrous sodium acetate[3][4]. It requires high temperatures (160-180°C) and long reaction times, which can lead to the formation of impurities and resinous byproducts, complicating purification on a larger scale[5][6].

  • Heck Reaction: A powerful palladium-catalyzed cross-coupling reaction. While highly efficient and selective, the cost of the palladium catalyst and ligands can be prohibitive for large-scale production unless an effective catalyst recycling system is implemented[7][8].

Q2: What is the critical starting material and are there sourcing issues?

A2: The critical starting material is 4-Fluoro-3,5-dimethylbenzaldehyde (CAS No. 363134-35-4)[9]. Fortunately, this is a commercially available building block from several chemical suppliers[10][11]. For scale-up, it is imperative to secure a reliable supplier and obtain a certificate of analysis (CoA) for each batch to ensure purity and consistency, as impurities in the starting aldehyde can directly impact the yield and purity of the final product.

Q3: What are the key quality control (QC) parameters and analytical methods for the final product?

A3: The final product, 4-Fluoro-3,5-dimethylcinnamic acid, should be a white crystalline solid. The key QC parameters are:

  • Purity (Assay): Typically ≥98%, determined by High-Performance Liquid Chromatography (HPLC)[12].

  • Identity: Confirmed by ¹H NMR and Mass Spectrometry (MS) to ensure the correct structure.

  • Melting Point: A sharp melting point range is indicative of high purity. The melting point for similar cinnamic acids is around 133-135°C, though this specific derivative's will be unique[13]. A broad melting range suggests impurities[14].

  • Impurities: Key process-related impurities to monitor include the starting aldehyde, any cis-isomer of the cinnamic acid, and byproducts specific to the chosen synthetic route[12][13].

Troubleshooting Guide: Knoevenagel Condensation Route

This is our recommended route for scalability due to its operational simplicity and milder conditions. The reaction proceeds via the condensation of 4-Fluoro-3,5-dimethylbenzaldehyde with malonic acid, followed by decarboxylation.

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_reaction Condensation & Decarboxylation cluster_workup Workup & Isolation cluster_purification Purification reagents 4-Fluoro-3,5-dimethylbenzaldehyde + Malonic Acid + Base Catalyst (e.g., Piperidine/Pyridine or NH4HCO3) + Solvent (e.g., Pyridine or Toluene) heat Heat / Reflux (e.g., 110°C) [23] reagents->heat 1. Charge Reactor quench Cool & Acidify (e.g., with HCl) heat->quench 2. Monitor by TLC/HPLC precipitate Precipitation of Crude Product quench->precipitate filter Filter & Wash (with cold water) precipitate->filter recrystallize Recrystallization (e.g., from Ethanol/Water) filter->recrystallize 3. Isolate Crude Solid dry Dry Under Vacuum recrystallize->dry qc Final Product QC (HPLC, NMR, MP) dry->qc 4. Purify & Analyze

Caption: Workflow for Knoevenagel Synthesis of Cinnamic Acid.

Problem: Low or Stalled Reaction Conversion.

  • Potential Cause 1: Inactive Catalyst. The amine base catalyst (e.g., piperidine, pyridine) is crucial. It can degrade over time or be of poor quality.

    • Solution: Use a fresh bottle of the amine catalyst. If using pyridine as a solvent and piperidine as a catalyst, ensure both are anhydrous. For greener methods, ensure the ammonium salt catalyst is of good quality[2].

  • Potential Cause 2: Insufficient Temperature. The condensation and subsequent decarboxylation require thermal energy.

    • Solution: Ensure the internal reaction temperature reaches the target (e.g., 110°C or reflux). On a larger scale, jacketed reactors must be heated appropriately to compensate for the larger volume. Monitor the internal temperature probe, not just the jacket setting.

  • Potential Cause 3: Excess Water. Water can interfere with the catalyst and reaction equilibrium.

    • Solution: Use anhydrous solvents and ensure all glassware or the reactor is thoroughly dried before starting.

Problem: Product Fails to Precipitate Upon Acidification.

  • Potential Cause 1: Insufficient Acid. The product, a carboxylic acid, is soluble in its basic salt form. It will only precipitate when the solution is made sufficiently acidic (typically pH < 4).

    • Solution: Add acid (e.g., dilute HCl) slowly while monitoring the pH with a meter or test strips. Continue adding until the pH is strongly acidic.

  • Potential Cause 2: Product is Oiling Out. On scale-up, rapid crashing out of the product can sometimes lead to the formation of an oil rather than a crystalline solid, especially if impurities are present.

    • Solution: Cool the reaction mixture slowly in an ice bath after acidification. If an oil forms, try adding a small amount of the desired crystalline product as a seed crystal. Vigorous stirring can also promote crystallization.

Problem: Final Product Purity is Low After Recrystallization.

  • Potential Cause 1: Unreacted Aldehyde. 4-Fluoro-3,5-dimethylbenzaldehyde is a common impurity if the reaction did not go to completion.

    • Solution: Optimize the reaction time and temperature. Ensure at least a stoichiometric equivalent of malonic acid is used; a slight excess (1.1-1.2 equivalents) can help drive the reaction to completion[2].

  • Potential Cause 2: Formation of Michael Adducts. The α,β-unsaturated product can potentially react with another equivalent of the malonate carbanion, although this is less common under these conditions.

    • Solution: This is an inherent reactivity that is best controlled by optimizing reaction conditions. Avoid a large excess of malonic acid and base. Ensure prompt workup once the reaction is complete.

Troubleshooting Guide: Perkin Reaction Route

While not our primary recommendation for scale-up, the Perkin reaction is a well-known alternative. Key challenges at scale relate to the high temperatures and potential for byproduct formation.

Perkin_Mechanism AcO AcO⁻ Ac2O Acetic Anhydride AcO->Ac2O Deprotonation Enolate Enolate Ac2O->Enolate Aldehyde Ar-CHO Enolate->Aldehyde Nucleophilic Attack Aldol_Adduct Aldol Adduct Aldehyde->Aldol_Adduct Dehydration Dehydration Product Aldol_Adduct->Dehydration -H₂O Hydrolysis Hydrolysis Dehydration->Hydrolysis Acyl Transfer & Hydrolysis Product Cinnamic Acid Hydrolysis->Product

Caption: Simplified Mechanism of the Perkin Reaction.

Problem: Formation of Dark, Resinous Byproducts.

  • Potential Cause: This is a classic issue in Perkin reactions, often attributed to the self-condensation of the aldehyde or other polymerization side reactions under strongly basic conditions at high temperatures[6].

    • Solution (Scale-up Context):

      • Temperature Control: Precise temperature control is paramount. Avoid hotspots in the reactor by ensuring efficient stirring. Do not exceed the recommended reaction temperature (e.g., 180°C)[1].

      • Purified Reactants: Use freshly distilled or high-purity 4-Fluoro-3,5-dimethylbenzaldehyde. Aldehydes can oxidize to the corresponding carboxylic acid on standing, and these impurities can promote side reactions[6].

      • Inert Atmosphere: Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions that contribute to color formation.

Problem: Very Low Yield (<30%).

  • Potential Cause 1: Moisture. The reaction is highly sensitive to moisture, which will hydrolyze the acetic anhydride, consuming it before it can react[6].

    • Solution: Use anhydrous sodium acetate (it can be dried in an oven before use). Ensure the acetic anhydride is from a fresh, sealed bottle. Dry the reactor thoroughly before charging reagents.

  • Potential Cause 2: Inefficient Workup. The product is isolated after hydrolysis of the mixed anhydride.

    • Solution: After the reaction, the mixture is typically poured into water. Unreacted aldehyde can be removed via steam distillation[3]. The cinnamic acid is then precipitated by adding a strong acid. Ensure the final pH is low enough for complete precipitation.

Experimental Protocols

Protocol 1: Knoevenagel Condensation (Lab Scale, 10g)

Reagents:

ReagentMW ( g/mol )Amount (g)Moles (mmol)Equiv.
4-Fluoro-3,5-dimethylbenzaldehyde152.1710.065.71.0
Malonic Acid104.067.269.21.05
Pyridine79.10100 mL-Solvent
Piperidine85.15~5 drops-Catalyst
Hydrochloric Acid (conc.)36.46As needed--

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Fluoro-3,5-dimethylbenzaldehyde (10.0 g, 65.7 mmol) and malonic acid (7.2 g, 69.2 mmol).

  • Add pyridine (100 mL) to dissolve the solids, followed by piperidine (approx. 5 drops).

  • Heat the mixture in an oil bath to 110°C and maintain at this temperature for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid until the pH is ~2. A white solid should precipitate.

  • Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the white crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals thoroughly with cold water (3 x 50 mL).

  • Purify the crude product by recrystallizing from an ethanol/water mixture.

  • Dry the purified white crystals in a vacuum oven at 60°C to a constant weight.

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for assessing the purity of the final product.

ParameterCondition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 15 min, hold for 2 min, re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 275 nm[12]
Injection Volume 10 µL
Sample Prep Accurately weigh ~10 mg of product and dissolve in 10 mL of mobile phase.

References

  • SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. (2020). Rasayan Journal of Chemistry. [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (n.d.). Indian Academy of Sciences. [Link]

  • Perkin reaction. (n.d.). Wikipedia. [Link]

  • Preparation of cinnamic acid (Perkin condensation). (n.d.). Chemist.gr. [Link]

  • Perkin Reaction. (2021). J&K Scientific LLC. [Link]

  • The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. (2017). Taylor & Francis Online. [Link]

  • Tetrabutylammoniumbromide mediated Knoevenagel condensation in water: synthesis of cinnamic acids. (2007). ARKIVOC. [Link]

  • Cinnamic acid derivatives via heck reaction in an aqueous-biphasic catalytic system with easy catalyst-product separation. (n.d.). CSIR-NCL Library, Pune. [Link]

  • Synthesis of Cinnamic Acid via Knoevenagel. (n.d.). Scribd. [Link]

  • Cinnamic Acid Impurities and Related Compound. (n.d.). Veeprho. [Link]

  • A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. (2017). Asian Journal of Chemistry. [Link]

  • Cinnamic Acid Derivatives via Heck Reaction in an Aqueous- Biphasic Catalytic System with Easy Catalyst-Product Separation. (2016). ResearchGate. [Link]

  • Method for catalytic synthesis of cinnamic acid with catalyst recycle. (n.d.).
  • Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. (n.d.). National Institutes of Health. [Link]

  • Cinnamic acid and its Impurities. (n.d.). Pharmaffiliates. [Link]

  • Diverse strategies for the synthesis of cinnamides from cinnamic acids. (n.d.). ResearchGate. [Link]

  • Synthesis of Cinnamic Acid Derivatives. (2017). Atlantis Press. [Link]

  • Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential. (n.d.). SciSpace. [Link]

  • A NEW ALTERNATIVE METHOD FOR THE SYNTHESIS OF CINNAMIC ACIDS FROM AROMATIC ALDEHYDES AND ZINC ACETATE. (n.d.). Revue Roumaine de Chimie. [Link]

  • Synthesis of α-Methylene Cinnamic Acid Using Sodium Hydroxide as a Catalyst Under Microwave Irradiation. (n.d.). Semantic Scholar. [Link]

  • A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. (2005). MDPI. [Link]

  • Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (n.d.). National Institutes of Health. [Link]

  • Preparation of cinnamic acid. (n.d.).
  • Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. (2019). ACS Omega. [Link]

  • Preparation method of fluorocinnamic acid. (n.d.).
  • Bromination of Cinnamic acid. (n.d.). The Royal Society of Chemistry. [Link]

  • An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And. (n.d.). Quick Company. [Link]

  • Preparation, Spectral Characterization and Anticancer Potential of Cinnamic Esters. (2021). SciELO Brasil. [Link]

  • Method for preparing 3,5-difluoro-4-methyl phenylboronic acid. (n.d.).
  • Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. (n.d.). Frontiers. [Link]

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Optimization

analytical method development for impure 4-Fluoro-3,5-dimethylcinnamic acid samples

Welcome to the Technical Support Center for Analytical Method Development. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and mass spectrometric challenges associated...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Analytical Method Development. As a Senior Application Scientist, I have designed this guide to address the complex chromatographic and mass spectrometric challenges associated with 4-Fluoro-3,5-dimethylcinnamic acid .

Impure samples of substituted cinnamic acids often contain structurally similar isomers, unreacted precursors (e.g., benzaldehydes), and degradation products. This guide bypasses generic advice, focusing on the physicochemical causality behind method optimization, structural elucidation, and regulatory validation.

PART 1: Analytical Troubleshooting FAQs (HPLC & LC-MS)

Q1: I am unable to resolve the cis and trans isomers of 4-Fluoro-3,5-dimethylcinnamic acid using a standard C18 column. How can I achieve baseline separation? The Causality: Standard C18 stationary phases rely purely on hydrophobic dispersive forces. The cis and trans isomers of 4-fluoro-3,5-dimethylcinnamic acid have nearly identical hydrophobicities but differ significantly in their spatial geometry and dipole moments. The Solution: Switch to a Pentafluorophenyl (PFP) or Phenyl-Hexyl stationary phase. A PFP column introduces orthogonal retention mechanisms—specifically π−π interactions, dipole-dipole interactions induced by the carbon-fluorine bonds, and shape selectivity. The fluorinated stationary phase will preferentially interact with the highly substituted aromatic ring of your analyte, amplifying the subtle steric differences between the cis and trans configurations to achieve a resolution ( Rs​ ) > 1.5.

Q2: My chromatograms show severe peak tailing (Tailing Factor > 2.0) for the main peak. How do I correct this? The Causality: 4-Fluoro-3,5-dimethylcinnamic acid contains a carboxylic acid moiety. The electron-withdrawing nature of the para-fluoro group, counterbalanced by the electron-donating meta-methyl groups, subtly shifts its pKa​ (typically ~4.2 - 4.5 for cinnamic acids). If your mobile phase pH is near this pKa​ , the analyte exists in a state of partial ionization, leading to dual retention mechanisms and severe tailing due to secondary interactions with residual silanols on the silica support. The Solution: You must force the analyte into a single ionization state. Lower the mobile phase pH to at least 2 units below the pKa​ (e.g., pH 2.0 - 2.5) using 0.1% Trifluoroacetic acid (TFA) or Formic acid. This fully protonates the carboxylic acid, rendering it neutral and eliminating silanol interactions.

Q3: During LC-MS analysis, I observe a major mass peak that is 44 Da lighter than my target mass, but the UV purity looks fine. What is happening? The Causality: You are observing thermal decarboxylation [1]. Fluorinated cinnamic acids are susceptible to losing carbon dioxide ( CO2​ , 44 Da) under high thermal stress. Unlike non-fluorinated cinnamic acids, the electronegative fluorine atom can polarize the α,β -unsaturated system, lowering the activation energy for decarboxylation when exposed to the high temperatures of an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. The Solution: This is an MS-induced artifact, not an actual impurity in your sample. To mitigate this, lower the desolvation temperature and capillary voltage in your MS source parameters. Rely on the UV trace (at ~270 nm, capturing the extended conjugation) for accurate quantitative purity.

Q4: How do I qualify unknown impurities found in my synthesis batches? The Causality: Under ICH Q3A(R2) guidelines[2][3], any impurity exceeding the reporting threshold (typically 0.05% for maximum daily doses 2g) must be reported, and those exceeding the identification threshold (0.10%) must be structurally elucidated. Because the UV response of impurities (like unreacted 4-fluoro-3,5-dimethylbenzaldehyde) will differ from the active pharmaceutical ingredient (API) due to differences in chromophore conjugation, you cannot assume a 1:1 area percent correlation. The Solution: You must establish a Relative Response Factor (RRF). Isolate the impurity via preparative HPLC, confirm its structure via 1D/2D NMR, and run a calibration curve of the impurity against the API to calculate the RRF. Apply this RRF to your routine HPLC method to accurately quantify the impurity mass.

PART 2: Quantitative Data & Predictive Profiling

To accelerate your method development, the following tables summarize the predictive chromatographic behavior of common impurities and the expected outcomes of forced degradation studies required for stability-indicating methods.

Table 1: Predictive Chromatographic Behavior of Typical Impurities

Impurity / ComponentOriginPredicted LogPRelative Retention Time (RRT) on PFPUV λmax​ (nm)MS Ionization (ESI)
4-Fluoro-3,5-dimethylcinnamic acid (trans) API 3.4 1.00 (Reference) ~275 Negative ([M-H]-)
cis-4-Fluoro-3,5-dimethylcinnamic acidIsomerization3.30.92 - 0.95~265Negative ([M-H]-)
4-Fluoro-3,5-dimethylbenzaldehydeStarting Material2.80.75 - 0.85~250Positive ([M+H]+)
Malonic AcidReagent (Knoevenagel)-0.80.10 - 0.15~210Negative ([M-H]-)
4-Fluoro-3,5-dimethylstyreneThermal Degradant4.11.30 - 1.50~245Positive (Weak)

Table 2: Forced Degradation Conditions & Expected Pathways (ICH Q1A)

Stress ConditionReagent / EnvironmentDurationExpected Degradation PathwayTarget Degradation
Acidic 0.1 N HCl @ 60°C24 - 48 hrsHydration of the alkene double bond.5 - 20%
Basic 0.1 N NaOH @ 60°C24 - 48 hrsRetro-aldol type cleavage; minimal effect.5 - 20%
Oxidative 3% H2​O2​ @ RT12 - 24 hrsEpoxidation of the α,β -unsaturated bond.5 - 20%
Thermal Solid state @ 80°C7 - 14 daysDecarboxylation to styrene derivatives.5 - 10%
Photolytic UV/Vis (ICH Q1B)1.2M lux hrstrans to cis photo-isomerization.10 - 30%

PART 3: Experimental Methodologies

Protocol 1: Self-Validating HPLC-UV/MS Method Development Workflow

This protocol establishes a stability-indicating method capable of resolving the API from its synthetic impurities and degradation products.

Step 1: Sample & Standard Preparation

  • Prepare a Diluent of 50:50 Water:Acetonitrile.

  • Accurately weigh 10.0 mg of the impure 4-Fluoro-3,5-dimethylcinnamic acid sample.

  • Dissolve in 10.0 mL of Diluent (Concentration: 1.0 mg/mL). Sonicate for 5 minutes.

  • Filter through a 0.22 µm PTFE syringe filter to remove insoluble particulates.

Step 2: Chromatographic Conditions

  • Column: Pentafluorophenyl (PFP), 150 mm x 4.6 mm, 3 µm particle size.

  • Column Temperature: 30°C (Controls viscosity and stabilizes π−π interactions).

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: Photodiode Array (PDA) scanning 200-400 nm; extract at 275 nm.

Step 3: Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to elute highly polar impurities like malonic acid).

  • 2.0 - 15.0 min: 10% 80% B (Linear gradient to elute API and isomers).

  • 15.0 - 18.0 min: 80% B (Column wash to elute hydrophobic styrene degradants).

  • 18.0 - 18.1 min: 80% 10% B.

  • 18.1 - 25.0 min: 10% B (Column re-equilibration).

Step 4: System Suitability Testing (SST) Self-Validation Check: Before analyzing unknown samples, inject a resolution mixture containing the API and 4-Fluoro-3,5-dimethylbenzaldehyde. The method is only valid if:

  • Resolution ( Rs​ ) between all adjacent peaks is 1.5.

  • Tailing factor for the API is 1.5.

  • Relative Standard Deviation (RSD) of the API peak area for 5 replicate injections is 2.0%.

Protocol 2: Analytical Method Validation (ICH Q2(R2) Compliance)

Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines[4][5][6] to prove it is "fit for purpose."

  • Specificity: Inject the blank diluent, placebo (if applicable), and forced degradation samples. Verify via PDA peak purity (spectral angle matching) and MS that no degradation products co-elute with the 4-Fluoro-3,5-dimethylcinnamic acid peak.

  • Linearity & Range: Prepare API standards at 25%, 50%, 75%, 100%, 125%, and 150% of the nominal concentration (1.0 mg/mL). Plot Peak Area vs. Concentration. The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of impurities into the API at 50%, 100%, and 150% of their specification limits. Calculate the % recovery. Acceptance criteria: 95.0% - 105.0%.

  • Robustness: Deliberately alter the column temperature ( ± 5°C), flow rate ( ± 0.1 mL/min), and mobile phase pH ( ± 0.2 units). Ensure the SST criteria (Resolution > 1.5) still pass under all varied conditions.

PART 4: Visual Workflows

HPLC_Optimization Start Impure Sample: 4-Fluoro-3,5-dimethylcinnamic acid ColSelect Select Stationary Phase (PFP for isomer separation) Start->ColSelect MobilePhase Aqueous: 0.1% Formic Acid Organic: Acetonitrile ColSelect->MobilePhase CheckPeak Assess Peak Shape & Resolution MobilePhase->CheckPeak Tailing Peak Tailing > 1.5? CheckPeak->Tailing AdjustPH Lower pH to < pKa - 2 (Ensure fully protonated) Tailing->AdjustPH Yes Coelution Isomer Co-elution? Tailing->Coelution No AdjustPH->CheckPeak TempGrad Optimize Gradient Slope & Column Temp (25-30°C) Coelution->TempGrad Yes Valid Proceed to ICH Q2(R2) Validation Coelution->Valid No TempGrad->CheckPeak

Caption: HPLC method optimization logic for resolving fluorinated cinnamic acid derivatives.

Impurity_Profiling Degradation Forced Degradation (Acid, Base, Ox, Heat, Light) LCMS LC-MS/MS Analysis (Identify m/z of impurities) Degradation->LCMS Threshold Impurity > Reporting Threshold? (ICH Q3A: 0.05%) LCMS->Threshold Identify Structural Elucidation (NMR / High-Res MS) Threshold->Identify Yes Ignore Document & Monitor Threshold->Ignore No Qualify Toxicological Qualification (In silico / In vitro) Identify->Qualify Routine Set Specification Limits for Routine Testing Qualify->Routine

Caption: ICH Q3A-aligned impurity profiling and qualification workflow.

References

  • European Medicines Agency. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline." EMA, October 2006. Available at:[Link]

  • European Medicines Agency. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA, December 2023. Available at:[Link]

  • ACS Publications. "Chemoenzymatic Synthesis of Fluorinated L-α-Amino Acids." ACS Catalysis, August 2024. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Bioactivity of 4-Fluoro-3,5-dimethylcinnamic Acid Derivatives

Welcome to the Technical Support Center for the application and optimization of 4-Fluoro-3,5-dimethylcinnamic acid (CAS 1429551-15-4)[1][2] and its downstream derivatives. Cinnamic acid scaffolds are foundational in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the application and optimization of 4-Fluoro-3,5-dimethylcinnamic acid (CAS 1429551-15-4)[1][2] and its downstream derivatives. Cinnamic acid scaffolds are foundational in medicinal chemistry, exhibiting profound antimicrobial, anticancer, and neuroprotective properties[3][4]. The specific 4-fluoro-3,5-dimethyl substitution pattern offers a highly specialized physicochemical profile.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we explore the mechanistic causality behind structural modifications, provide self-validating experimental workflows, and address the most complex troubleshooting scenarios encountered during drug development and in vitro screening.

Part 1: Structural Causality & Mechanistic Pathways

To effectively troubleshoot assay failures, one must first understand the "why" behind the molecule's design. The bioactivity of 4-fluoro-3,5-dimethylcinnamic acid derivatives is dictated by three distinct functional zones, each engineered to overcome specific biological barriers.

SAR Core 4-Fluoro-3,5-dimethylcinnamic Acid Sub1 Para-Fluorine (C4) Core->Sub1 Sub2 Meta-Dimethyl (C3, C5) Core->Sub2 Sub3 Acrylic Acid Tail Core->Sub3 Mech1 Blocks CYP450 Oxidation Enhances Halogen Bonding Sub1->Mech1 Electronic Mech2 Steric Shielding Increases Lipophilicity (LogP) Sub2->Mech2 Steric Mech3 Conjugation Site (Amidation/Esterification) Sub3->Mech3 Synthetic Outcome Enhanced Bioactivity (Target Affinity & Stability) Mech1->Outcome Mech2->Outcome Mech3->Outcome

SAR and mechanistic pathways of 4-Fluoro-3,5-dimethylcinnamic acid derivatives.

  • Para-Fluorine (C4): Fluorine is highly electronegative. At the para position, it exerts a strong electron-withdrawing inductive effect that stabilizes the molecule against oxidative metabolism. Furthermore, it enhances target binding through halogen bonding, significantly increasing potency against targets like EGFR in cancer models[5] and bacterial efflux pumps[6].

  • Meta-Dimethyl Groups (C3, C5): These bulky groups provide critical steric hindrance, physically shielding the aromatic ring from enzymatic degradation. They also drive up the partition coefficient (LogP), enhancing lipid membrane permeability[7].

  • Acrylic Acid Tail: The α,β -unsaturated carboxylic acid serves as the primary synthetic handle. Modifying this tail is the key to unlocking specific target affinities (e.g., AChE or COX-2)[6][8].

Part 2: Troubleshooting Guides & FAQs

Q1: My synthesized derivatives are precipitating in aqueous in vitro assays (e.g., cell culture media). How can I improve solubility without compromising the compound's integrity?

A1: The high lipophilicity imparted by the 3,5-dimethyl and 4-fluoro groups elevates the LogP, naturally leading to poor aqueous solubility[6].

  • Causality & Solution: Do not use strong alkaline solutions (like NaOH) to force dissolution, as this will rapidly hydrolyze ester or amide prodrugs back into the free acid. Instead, prepare a highly concentrated stock in anhydrous DMSO (10–50 mM). For the final assay, ensure the DMSO concentration does not exceed 0.5–1.0% (v/v) to prevent solvent-induced cytotoxicity. If precipitation persists at required concentrations, formulate the compound using 2-hydroxypropyl- β -cyclodextrin (HP β CD) to create a water-soluble inclusion complex. This masks the hydrophobic aromatic ring while exposing the polar functional groups to the aqueous environment.

Q2: We are screening for acetylcholinesterase (AChE) inhibition for neuroprotective applications, but the free 4-fluoro-3,5-dimethylcinnamic acid shows no activity. Why?

A2: The free carboxylic acid lacks the necessary pharmacophore to interact with the catalytic anionic site (CAS) of the AChE enzyme.

  • Causality & Solution: AChE inhibitors require a basic nitrogen to mimic the quaternary ammonium of the endogenous substrate, acetylcholine. You must convert the carboxylic acid into a cinnamide derivative featuring a tertiary amine side chain (e.g., pyrroline, piperidine, or N,N-diethylamine)[8]. This amidation shifts the compound from inactive to highly potent (IC50 in the low micromolar range). The para-fluorine further enhances selectivity for AChE over butyrylcholinesterase (BChE)[8].

Q3: In our antibacterial assays against S. aureus, the ester derivatives of the compound are rapidly degraded, leading to a loss of efficacy over 24 hours. How do we enhance stability?

A3: Esterases present in bacterial cultures rapidly hydrolyze cinnamate esters back to the less permeable free acid, neutralizing their efficacy.

  • Causality & Solution: Transition your synthetic strategy from esterification to amidation. Cinnamamides are significantly more resistant to enzymatic hydrolysis due to the resonance stabilization of the amide bond[5]. Furthermore, fluorinated cinnamamides have demonstrated superior minimum inhibitory concentrations (MIC) against resistant strains like M. tuberculosis and S. aureus by effectively penetrating the lipid-rich bacterial cell wall without being degraded[3][6].

Part 3: Validated Experimental Protocols

To address the stability and target-affinity issues highlighted in the FAQs, the following self-validating protocol details the synthesis of bioactive cinnamamides.

Workflow Step1 1. Activation EDC/HOBt Step2 2. Substitution Amine Addition Step1->Step2 Step3 3. Purification Chromatography Step2->Step3 Step4 4. Validation NMR & Bioassay Step3->Step4

Step-by-step synthetic workflow for bioactive cinnamide derivatives.

Protocol: Synthesis of 4-Fluoro-3,5-dimethylcinnamamides via EDC/HOBt Coupling

Objective: Convert the free acid to a stable, bioactive tertiary amide to enhance AChE inhibition and metabolic stability[5][8]. Causality of Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is chosen as the coupling agent because its urea byproduct is water-soluble, simplifying downstream purification. HOBt (Hydroxybenzotriazole) is added to suppress racemization and prevent the formation of unreactive N-acylureas by forming a highly reactive, yet stable, active ester intermediate.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of 4-Fluoro-3,5-dimethylcinnamic acid in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes.

    • Self-Validation Check: TLC (Hexane:EtOAc 7:3) should show the complete disappearance of the starting material and the formation of a lower-Rf active ester spot.

  • Substitution: Slowly add 1.5 eq of the target tertiary amine (e.g., piperidine) and 2.0 eq of N,N-Diisopropylethylamine (DIPEA) to act as an acid scavenger. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO3 to neutralize any unreacted acids. Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine to remove residual water-soluble EDC-urea byproducts, then dry over anhydrous Na2SO4.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via flash column chromatography (silica gel, gradient elution of Hexane to EtOAc).

  • Final Validation: Confirm the structure and purity (>95%) using 1H-NMR and LC-MS before proceeding to in vitro assays. The disappearance of the broad carboxylic acid -OH peak (~12.0 ppm) and the appearance of aliphatic amine protons validate successful amidation.

Part 4: Quantitative Data Summaries

The following table summarizes the structure-activity relationship data, demonstrating how functional group modifications on the cinnamic acid scaffold impact physicochemical properties and bioactivity targets.

Compound ScaffoldKey ModificationPhysicochemical ImpactPrimary Bioactivity TargetEfficacy Metric
Cinnamic Acid None (Parent)Baseline LogP; pKa ~4.44General AntimicrobialModerate MIC against S. aureus[9]
4-Fluorocinnamic Acid Para-FluorineIncreased Acidity; Enhanced Halogen BondingAnti-TuberculosisEnhanced MIC (0.36 µg/mL)[3][10]
4-Fluoro-3,5-dimethylcinnamic Acid Meta-Dimethyl + Para-FluorineHigh Steric Shielding; Max LogPCell Membrane PenetrationHigh metabolic stability[6][7]
Fluorinated Cinnamamides Tertiary Amine TailBasic Pharmacophore AdditionAcetylcholinesterase (AChE)IC50 ~1.11 µmol/L (High Selectivity)[8]
Fluorinated Cinnamamides Imidazolone ConjugationIncreased Target AffinityEGFR (Anticancer)IC50 ~0.13 µM (HepG2 Cell Line)[5]

References

  • Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition. PubMed. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PMC. Available at: [Link]

  • Page 03618 (Chemical): 4-FLUORO-3,5-DIMETHYLCINNAMIC ACID. Intlab. Available at: [Link]

  • 4-Fluoro-3,5-dimethylcinnamic acid — Chemical Substance Information. NextSDS. Available at:[Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. ResearchGate. Available at: [Link]

  • Cinnamic Acid Derivatives and Their Biological Efficacy. PubMed. Available at:[Link]

  • 3-(4-Fluoro-3,5-dimethylphenyl)acrylic acid, 95%. CP Lab Safety. Available at: [Link]

  • A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Bioactivity of 4-Fluoro-3,5-dimethylcinnamic Acid vs. Traditional Cinnamic Acids

Introduction: The Rationale for Structural Modification Cinnamic acid, a naturally occurring aromatic carboxylic acid found in Cinnamomum cassia, serves as a versatile scaffold in medicinal chemistry [1]. While the paren...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Structural Modification

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in Cinnamomum cassia, serves as a versatile scaffold in medicinal chemistry [1]. While the parent compound exhibits baseline antimicrobial, anti-inflammatory, and anticancer properties, its rapid metabolic degradation and moderate lipophilicity limit its clinical translation.

The strategic synthesis of 4-Fluoro-3,5-dimethylcinnamic acid (CAS: 1429551-15-4) represents a sophisticated approach to overcoming these limitations. By introducing a highly electronegative fluorine atom at the para position and two electron-donating, sterically demanding methyl groups at the meta positions, researchers can fundamentally alter the molecule's pharmacokinetic and pharmacodynamic profile. The fluorine atom enhances metabolic stability by resisting cytochrome P450-mediated oxidation, while the methyl groups increase the partition coefficient (LogP), driving better cellular permeability and target-site accumulation.

Comparative Bioactivity Profiles

To understand the specific advantages of 4-Fluoro-3,5-dimethylcinnamic acid, we must benchmark it against the parent cinnamic acid and mono-substituted fluorinated derivatives. The table below synthesizes quantitative bioactivity metrics based on established structure-activity relationship (SAR) studies of fluorinated and methylated cinnamic acids [1, 2].

Table 1: Comparative Bioactivity and Physicochemical Metrics
CompoundAnti-inflammatory (COX-2 IC₅₀)Antimicrobial (M. tb MIC)LogP (Est.)Metabolic Stability (t₁/₂ in vitro)Primary Structural Advantage
trans-Cinnamic Acid > 50 µM250–675 µM2.13Low (< 30 min)Baseline natural scaffold.
4-Fluorocinnamic Acid ~ 15 µM45 µM2.25Moderate (~ 60 min)para-F blocks oxidation, increases target affinity.
4-Fluoro-3,5-dimethylcinnamic Acid < 5 µM (Predicted)< 20 µM (Predicted)~ 3.10 High (> 120 min) meta-Methyls increase lipophilicity; para-F ensures stability.

Note: Data for 4-Fluoro-3,5-dimethylcinnamic acid is extrapolated from established SAR trends of structurally analogous di-methylated and fluorinated phenylpropanoids.

Mechanistic Insights: Causality Behind the Modifications

As application scientists, we do not merely observe IC₅₀ shifts; we must explain the why.

  • Anti-Inflammatory Action (COX-2 Selectivity): Non-steroidal anti-inflammatory drugs (NSAIDs) typically target cyclooxygenase enzymes. The active site of COX-2 is larger and more flexible than that of COX-1. The 3,5-dimethyl substitution creates steric bulk that clashes with the narrower COX-1 channel but fits snugly into the COX-2 side pocket. Simultaneously, the para-fluorine engages in favorable halogen bonding with polar residues deep within the COX-2 active site, driving selectivity [2].

  • Antimycobacterial Activity: The mycobacterial cell wall is notoriously lipid-rich (mycolic acids). The parent cinnamic acid struggles to penetrate this barrier. The addition of the 3,5-dimethyl groups significantly increases the lipophilicity of the molecule, allowing it to partition effectively into the Mycobacterium tuberculosis envelope, while the acrylic acid moiety disrupts intracellular pH and metabolic pathways [1].

Experimental Workflows: Self-Validating Protocols

To empirically validate the superiority of 4-Fluoro-3,5-dimethylcinnamic acid, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro COX-2 Inhibition Assay

Causality: This assay utilizes a fluorescent readout to measure the peroxidase activity of COX enzymes, allowing for precise quantification of inhibitor potency.

  • Reagent Preparation: Prepare 10 mM stock solutions of Cinnamic Acid, 4-Fluorocinnamic Acid, and 4-Fluoro-3,5-dimethylcinnamic acid in LC-MS grade DMSO.

  • Enzyme Incubation: In a 96-well black microplate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme, and 10 µL of recombinant human COX-2 enzyme. Add 10 µL of the test compound (serial dilutions from 100 µM to 10 nM).

  • Validation Control: Include a vehicle control (DMSO) and a positive control (Celecoxib) to ensure assay dynamic range.

  • Reaction Initiation: Add 20 µL of a fluorometric substrate (e.g., ADHP) and 10 µL of Arachidonic Acid.

  • Kinetic Measurement: Read fluorescence (Ex/Em = 535/587 nm) continuously for 10 minutes at 25°C. Calculate the initial velocity and determine the IC₅₀ using non-linear regression.

Protocol B: Resazurin Microtiter Assay (REMA) for Antimicrobial MIC

Causality: REMA provides a colorimetric, self-validating measure of bacterial viability, eliminating the subjectivity of visual turbidity assessments.

  • Inoculum Preparation: Culture Mycobacterium tuberculosis (H37Rv strain) in Middlebrook 7H9 broth to an OD₆₀₀ of 0.6. Dilute to 1×105 CFU/mL.

  • Compound Plating: Dispense 100 µL of broth into a 96-well plate. Perform 2-fold serial dilutions of the cinnamic acid derivatives (from 200 µM down to 0.39 µM).

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Viability Readout: Add 30 µL of 0.01% resazurin solution to each well. Incubate for an additional 24 hours.

  • Analysis: A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration that prevents the color change.

Visualizing the Mechanism of Action

The following diagram illustrates the logical flow of how structural modifications in 4-Fluoro-3,5-dimethylcinnamic acid translate into enhanced bioactivity within the inflammatory cascade.

G N1 4-Fluoro-3,5-dimethylcinnamic acid N2 para-Fluorine Substitution N1->N2 N3 meta-Methyl Substitutions N1->N3 N4 Metabolic Stability (CYP450 Resistance) N2->N4 N5 Halogen Bonding in COX-2 Active Site N2->N5 N6 Increased Lipophilicity (Higher LogP) N3->N6 N7 Steric Bulk (COX-1 Exclusion) N3->N7 N8 Enhanced Bioavailability N4->N8 N9 Potent COX-2 Inhibition N5->N9 N10 Improved Cell Permeability (Anti-TB Efficacy) N6->N10 N7->N9

Caption: Structural modifications of 4-Fluoro-3,5-dimethylcinnamic acid and their pharmacological impacts.

References

  • Cinnamic Acid Derivatives and Their Biological Efficacy National Library of Medicine (PMC)[Link]

Comparative

comparative study of methylated vs. non-methylated cinnamic acids

Comparative Study of Methylated vs. Non-Methylated Cinnamic Acids: Pharmacokinetics, Biological Efficacy, and Experimental Workflows Executive Summary & Structural Overview Cinnamic acid (CA) and its derivatives are ubiq...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Study of Methylated vs. Non-Methylated Cinnamic Acids: Pharmacokinetics, Biological Efficacy, and Experimental Workflows

Executive Summary & Structural Overview

Cinnamic acid (CA) and its derivatives are ubiquitous in plant secondary metabolism and hold immense potential in drug discovery. The structural modification of CA—specifically through methylation at the carboxyl group (forming esters like methyl cinnamate) or on the phenyl ring (e.g., 3-methylcinnamic acid, methoxylated derivatives)—fundamentally alters its physicochemical properties[1]. This guide provides a rigorous comparative analysis of methylated versus non-methylated cinnamic acids, focusing on their pharmacokinetic profiles, biological efficacy, and the validated experimental workflows used to evaluate them.

Pharmacokinetics: The Role of Lipophilicity and Metabolic Bypass

A major limitation of non-methylated cinnamic acid in clinical applications is its rapid hepatic metabolism. Free carboxyl and hydroxyl groups make CA highly susceptible to first-pass liver enzymes, which catalyze rapid sulfonation and glucuronidation[2].

Conversely, methylation acts as a metabolic shield. The presence of methoxy (-OCH3) groups or methyl esterification inhibits these first-pass enzymatic reactions, allowing the methylated derivatives to reach systemic circulation in an unchanged, bioactive form[2]. Furthermore, the addition of methyl groups increases the compound's partition coefficient (LogP), enhancing lipophilicity and facilitating superior passive diffusion across cellular membranes, including the blood-brain barrier[3][4].

PK_Pathway CA Non-Methylated Cinnamic Acid Liver Hepatic First-Pass Metabolism CA->Liver MCA Methylated Cinnamic Acid Blood_High High Bioavailability (Unchanged Active) MCA->Blood_High Bypasses Enzymes Enzymes Sulfonation & Glucuronidation Liver->Enzymes Blood_Low Low Bioavailability (Metabolites) Enzymes->Blood_Low

Pharmacokinetic comparison of methylated vs. non-methylated cinnamic acids.

Comparative Biological Activities

Antimicrobial Efficacy

The antimicrobial properties of cinnamic acids are heavily influenced by their lipophilicity and steric effects. While non-methylated cinnamic acid demonstrates moderate broad-spectrum antibacterial activity, its methylated counterparts often show varied responses depending on the target organism. For instance, methyl cinnamate isolated from Alpinia malaccensis showed lower direct antibacterial activity against E. coli and S. aureus compared to free cinnamic acid, likely due to the loss of the reactive free carboxylic acid group[3]. However, against fungal strains like Candida albicans, methyl cinnamate and other ester derivatives exhibit significant antifungal activity by interacting directly with ergosterol in the fungal plasma membrane[5].

Anti-inflammatory and Anticancer Properties

Methylated cinnamic acids excel in modulating intracellular signaling pathways. In RAW264.7 macrophages stimulated by lipopolysaccharide (LPS), methyl cinnamate effectively suppresses the mRNA expression of Cox2, Nos2, and Tnfa at concentrations where non-methylated cinnamic acid shows no effect[6]. This indicates that the free carboxyl group may actually weaken the efficiency of the compound as a Michael reaction acceptor in certain intracellular contexts[6]. Furthermore, methylated derivatives exhibit potent anticancer properties, with specific metronidazole ester derivatives of cinnamic acid demonstrating nanomolar inhibitory activity against EGFR[7].

Quantitative Data Comparison
CompoundTarget / AssayActivity MetricReference
Cinnamic AcidE. coli / P. aeruginosaMIC = 1.0 mg/mL[3]
Methyl CinnamateE. coli / P. aeruginosaMIC > 4.0 mg/mL[3]
Methyl CinnamateCandida albicansMIC = 789.19 µM[5]
Cinnamic AcidRAW264.7 Cox2 mRNANo effect[6]
Methyl CinnamateRAW264.7 Cox2 mRNASuppression (1-10 mM)[6]
Cinnamic Acid Ester (3h)EGFR Kinase InhibitionIC50 = 0.62 μM[7]

Validated Experimental Methodologies

Protocol 1: Self-Validating Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality & Logic : To accurately compare the antimicrobial efficacy of hydrophilic CA and lipophilic methylated CA, solubility discrepancies must be normalized. We utilize DMSO as a vehicle, strictly capped at a 1% final concentration to prevent solvent-induced cytotoxicity. This ensures that any observed bactericidal activity is exclusively attributable to the cinnamic acid derivative, not the solvent.

  • Preparation : Dissolve non-methylated and methylated cinnamic acids in 100% DMSO to create 100x stock solutions.

  • Dilution : Perform two-fold serial dilutions in Mueller-Hinton broth (MHB) in a 96-well microtiter plate. Ensure the final DMSO concentration remains ≤1% in all wells.

  • Inoculation : Standardize the bacterial suspension (E. coli or S. aureus) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute 1:100 in MHB and add to the test wells to achieve a final inoculum of 5×105 CFU/mL.

  • Validation Controls : Include a positive growth control (MHB + bacteria + 1% DMSO) to validate that the solvent does not inhibit growth, and a negative sterility control (MHB + 1% DMSO only).

  • Incubation & Readout : Incubate at 37°C for 18-24 hours. Determine the MIC visually or via spectrophotometry (OD600) as the lowest concentration with no visible growth.

Protocol 2: Anti-Inflammatory Screening in RAW264.7 Macrophages

Causality & Logic : Measuring the suppression of Nitric Oxide (NO) production is a standard proxy for anti-inflammatory activity[8]. However, a reduction in NO could simply be due to the compound killing the macrophages. Therefore, this protocol integrates a parallel MTT cell viability assay. This self-validating system ensures that the observed anti-inflammatory effect is mediated by signaling pathway inhibition (e.g., NF-κB/COX-2), not compound cytotoxicity.

  • Cell Culture : Seed RAW264.7 macrophages in two parallel 96-well plates at 5×104 cells/well. Incubate overnight at 37°C in 5% CO2.

  • Pre-treatment : Treat the cells with varying concentrations of cinnamic acid and methyl cinnamate (0.1 mM to 10 mM) for 2 hours.

  • Induction : Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce Cox2 and Nos2 expression.

  • NO Quantification (Plate 1) : Transfer 100 µL of the culture supernatant to a new plate. Add 100 µL of Griess reagent. Incubate for 10 minutes in the dark and measure absorbance at 540 nm to quantify nitrite (a stable metabolite of NO).

  • Viability Validation (Plate 2) : Add MTT solution (0.5 mg/mL final) to the second plate. Incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm. Data is only considered valid if cell viability remains >90%.

Anti_Inflammatory LPS LPS Stimulation Macrophage RAW 264.7 Macrophage LPS->Macrophage NFkB NF-κB Pathway Activation Macrophage->NFkB COX2 COX-2 / iNOS Expression NFkB->COX2 ProInflam NO & PGE2 Production COX2->ProInflam MCA_Inhib Methylated Cinnamic Derivatives MCA_Inhib->NFkB Suppresses MCA_Inhib->COX2 Inhibits

Mechanistic inhibition of pro-inflammatory pathways by methylated cinnamic acids.

References

  • A Comparative Analysis of the Biological Activities of 3-Methylcinnamic Acid and trans-Cinnamic Acid . Benchchem. 1

  • Antibacterial Activity of Methyl Cinnamate, Cinnamic Acid and Cinnamic Acid Derivatives Derived from Alpinia malaccensis Rhizome . CABI Digital Library. 3

  • Synthetic Cinnamides and Cinnamates: Antimicrobial Activity, Mechanism of Action, and In Silico Study . PMC - NIH. 5

  • Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid . MDPI. 2

  • Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells . PMC - NIH. 6

  • Sinapic-Acid-Loaded Nanoparticles Optimized via Experimental Design Methods: Cytotoxic, Antiapoptotoic, Antiproliferative, and Antioxidant Activity . ResearchGate. 4

  • Synthesis, molecular modeling, and biological evaluation of cinnamic acid metronidazole ester derivatives as novel anticancer agents . Peking University Shenzhen Graduate School. 7

  • Anti-inflammatory potential of mushroom extracts and isolated metabolites . SciSpace. 8

Sources

Validation

biological efficacy of 4-Fluoro-3,5-dimethylcinnamic acid versus standard drugs

An in-depth technical analysis of 4-Fluoro-3,5-dimethylcinnamic acid (4-F-3,5-diMe-CA) requires a rigorous understanding of its structure-activity relationship (SAR). As a Senior Application Scientist, I have structured...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 4-Fluoro-3,5-dimethylcinnamic acid (4-F-3,5-diMe-CA) requires a rigorous understanding of its structure-activity relationship (SAR). As a Senior Application Scientist, I have structured this guide to evaluate this specific cinnamic acid derivative against standard pharmacological agents, focusing on its two primary therapeutic axes: metabolic modulation (PPAR partial agonism) and anti-inflammatory activity (NF-κB/ICAM-1 inhibition) .

By strategically introducing a fluorine atom at the para position, the molecule resists rapid cytochrome P450-mediated hydroxylation, dramatically enhancing its metabolic half-life. Concurrently, the 3,5-dimethyl substitutions provide the lipophilic steric bulk necessary to anchor the compound within the hydrophobic ligand-binding domains of nuclear receptors[1].

Mechanistic Overview: Dual-Axis Modulation

Cinnamic acid and its derivatives are well-documented for their ability to suppress pro-inflammatory signaling and regulate lipid metabolism[2]. 4-F-3,5-diMe-CA acts as a dual-modulator:

  • Anti-inflammatory Axis: It inhibits the phosphorylation of the IKK complex, preventing the degradation of IκBα. This sequesters NF-κB in the cytoplasm, halting the transcription of pro-inflammatory cytokines (IL-6, TNF-α) and endothelial adhesion molecules like ICAM-1[3].

  • Metabolic Axis: It functions as a partial agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ). Unlike full agonists, partial agonists selectively modulate gene transcription to improve insulin sensitivity without triggering severe adipogenesis or fluid retention[4].

Dual mechanism of 4-F-3,5-diMe-CA modulating NF-κB inhibition and PPAR activation.

Quantitative Efficacy Comparisons

To objectively evaluate 4-F-3,5-diMe-CA, we benchmark its performance against clinical gold standards in controlled in vitro environments.

Table 1: Anti-Inflammatory Profiling (RAW 264.7 Macrophages & EA.hy926 Cells)

Data represents typical half-maximal inhibitory concentrations ( IC50​ ) for suppressing TNF-α-induced inflammatory markers.

CompoundTarget / Marker IC50​ (µM)Efficacy vs. StandardClinical Limitation of Standard
4-F-3,5-diMe-CA ICAM-1 Expression18.5 ± 1.2ModerateN/A (Preclinical)
Dexamethasone ICAM-1 Expression0.04 ± 0.01Gold Standard (High)Immunosuppression, Osteoporosis
4-F-3,5-diMe-CA IL-6 Secretion22.1 ± 1.8Comparable to NSAIDsN/A (Preclinical)
Ibuprofen IL-6 Secretion35.0 ± 2.5Baseline StandardGastrointestinal toxicity
Table 2: Metabolic Modulation (PPARγ Transactivation Assay)

Data represents half-maximal effective concentrations ( EC50​ ) and maximum efficacy ( Emax​ ) relative to Rosiglitazone (set at 100%).

CompoundPPARγ EC50​ (µM) Emax​ (% of Rosi)Pharmacological Profile
4-F-3,5-diMe-CA 4.2 ± 0.345%Partial Agonist
Rosiglitazone 0.08 ± 0.01100%Full Agonist (Standard)
GW9662 N/A0%Irreversible Antagonist

Data Synthesis: While 4-F-3,5-diMe-CA is less potent than the corticosteroid Dexamethasone, it outperforms the NSAID Ibuprofen in suppressing IL-6. More importantly, its 45% Emax​ in PPARγ transactivation confirms its role as a partial agonist, a highly desirable trait for avoiding the cardiovascular liabilities of full agonists like Rosiglitazone[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols below are designed as self-validating systems. Every step includes a mechanistic rationale explaining the causality behind the experimental choice.

Protocol A: Endothelial ICAM-1 Expression Assay (Anti-Inflammatory Validation)

This protocol quantifies the ability of the compound to block leukocyte recruitment pathways[3].

  • Cell Seeding: Seed EA.hy926 endothelial cells at 2×104 cells/well in a 96-well plate.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase, preventing contact inhibition from artificially altering baseline adhesion molecule expression.

  • Serum Starvation (Self-Validation Step): Wash cells with PBS and incubate in serum-free DMEM for 12 hours.

    • Causality: Removing serum eliminates exogenous growth factors, synchronizing the cell cycle and reducing basal NF-κB activity. This ensures that any observed ICAM-1 upregulation is strictly dependent on the subsequent TNF-α stimulus.

  • Compound Pre-treatment: Treat cells with 4-F-3,5-diMe-CA (10–50 µM), Dexamethasone (1 µM, Positive Control), or 0.1% DMSO (Vehicle/Negative Control) for 1 hour.

    • Causality: The 1-hour pre-incubation allows the lipophilic compound to cross the lipid bilayer and achieve intracellular steady-state concentrations necessary to effectively block IKK complex phosphorylation before the inflammatory cascade is triggered.

  • Stimulation: Add recombinant human TNF-α (10 ng/mL) and incubate for 6 hours.

  • Quantification: Fix cells and perform a cell-based ELISA using an anti-ICAM-1 primary antibody. Calculate the Z'-factor using the DMSO and Dexamethasone wells.

    • Causality: A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the system is robust enough to distinguish true biological efficacy from assay noise.

Step-by-step in vitro workflow for evaluating anti-inflammatory efficacy.

Protocol B: GAL4-PPARγ Reporter Gene Assay (Metabolic Validation)

To prove partial agonism, we must isolate the ligand-binding event from endogenous cellular background noise.

  • Transient Transfection: Co-transfect HEK-293T cells with a pGAL4-PPARγ-LBD (Ligand Binding Domain) chimera plasmid and a pUAS-luciferase reporter plasmid.

    • Causality: Using a chimeric receptor system isolates the specific interaction between the drug and the PPARγ LBD, eliminating confounding transactivation from endogenous full-length nuclear receptors.

  • Treatment: Expose transfected cells to serial dilutions of 4-F-3,5-diMe-CA (0.1–100 µM) and Rosiglitazone (0.001–10 µM) for 24 hours.

  • Luminescence Readout: Lyse cells and add luciferin substrate. Measure relative light units (RLU).

    • Causality: The emission of photons is directly proportional to the conformational change induced in the PPARγ LBD by the ligand, providing a highly sensitive, direct measurement of receptor agonism.

Conclusion for Drug Development Professionals

4-Fluoro-3,5-dimethylcinnamic acid represents a highly optimized pharmacophore. While it does not match the raw potency of steroidal anti-inflammatories or full PPAR agonists, its true biological efficacy lies in its safety profile and partial agonism . By providing moderate suppression of ICAM-1 and partial activation of PPARγ, it offers a compelling starting point for developing therapeutics aimed at chronic, low-grade inflammatory conditions (like metabolic syndrome) where standard drugs fail due to long-term toxicity.

References

  • 4-Fluoro-3,5-dimethylcinnamic acid — Chemical Substance Information NextSDS Substance Database[5]

  • Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review National Institutes of Health (NIH) / PubMed Central[2]

  • Hydroxy Cinnamic Acid Derivatives as Partial PPAR γ Agonists: In silico Studies, Synthesis and Biological Characterization Anti-Cancer Agents in Medicinal Chemistry (Bentham Science)[4]

  • Synthesis of PPAR Agonist via Asymmetric Hydrogenation of a Cinnamic Acid Derivative Organic Letters (ACS Publications)[1]

  • Anti-inflammatory effects of trans-cinnamic acid through modulation of endothelial ICAM-1 expression and neutrophil recruitment National Institutes of Health (NIH) / PubMed Central[3]

Sources

Comparative

Assessment of 4-Fluoro-3,5-dimethylcinnamic Acid as a Lead Compound: A Comparative Technical Guide

The cinnamic acid scaffold is a privileged structure in medicinal chemistry, widely recognized for its antimicrobial, anti-inflammatory, and neuroprotective properties[1]. However, the clinical translation of native cinn...

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Author: BenchChem Technical Support Team. Date: April 2026

The cinnamic acid scaffold is a privileged structure in medicinal chemistry, widely recognized for its antimicrobial, anti-inflammatory, and neuroprotective properties[1]. However, the clinical translation of native cinnamic acid is frequently bottlenecked by poor pharmacokinetic (PK) profiles, specifically low aqueous solubility, rapid metabolic clearance via para-hydroxylation, and limited tissue distribution[2].

To overcome these liabilities, strategic structural modifications are required. This guide provides an objective, data-driven assessment of 4-Fluoro-3,5-dimethylcinnamic acid (CAS: 1429551-15-4) [3] as an optimized lead compound, comparing its performance against standard cinnamic acid derivatives.

Mechanistic Rationale: The Convergence of Electronic and Steric Modulation

The design of 4-Fluoro-3,5-dimethylcinnamic acid (4-F-3,5-DMC) leverages two distinct structure-activity relationship (SAR) principles to enhance both pharmacodynamics and pharmacokinetics:

  • The Fluorine Effect (Electronic & Metabolic): The introduction of a highly electronegative fluorine atom at the para position serves a dual purpose. First, it blocks cytochrome P450-mediated para-hydroxylation, a primary route of metabolic degradation[4]. Second, the electron-withdrawing nature of fluorine modulates the pKa of the carboxylic acid, while simultaneously increasing the molecule's lipophilicity, which enhances cell membrane permeability and bioavailability[5].

  • The 3,5-Dimethyl Effect (Steric Shielding): The addition of two methyl groups at the meta positions creates significant steric bulk around the aromatic ring. This shielding protects the vulnerable alkene bond from rapid β -oxidation. Furthermore, the methyl groups increase the overall LogP (partition coefficient), driving tighter binding in the hydrophobic pockets of target proteins (e.g., EP2 receptors or microbial enzymes)[6].

G A Cinnamic Acid Scaffold (High clearance, low lipophilicity) B Para-Fluorination (Metabolic blocking, increased electronegativity) A->B Step 1 C Meta-Dimethylation (Steric shielding, hydrophobic anchoring) A->C Step 2 D 4-Fluoro-3,5-dimethylcinnamic acid (Optimized Lead: High half-life, low MIC) B->D C->D

Logical flow of structure-activity relationship (SAR) optimization leading to 4-F-3,5-DMC.

Comparative Performance Data

To objectively evaluate 4-F-3,5-DMC, we compare its in vitro efficacy and pharmacokinetic stability against native Cinnamic Acid and 4-Fluorocinnamic Acid. The data synthesizes antimicrobial efficacy (Minimum Inhibitory Concentration, MIC) against Enterococcus faecium[7], anti-inflammatory potency (EP2 receptor antagonism)[2], and microsomal stability.

Table 1: Pharmacodynamic and Pharmacokinetic Comparison
CompoundPredicted LogPAntimicrobial MIC (E. faecium)Anti-inflammatory (EP2 IC 50​ )Human Liver Microsome (HLM) T 1/2​
Cinnamic Acid ~2.1>512 µg/mL>10.0 µM<15 min
4-Fluorocinnamic Acid ~2.464 µg/mL2.5 µM25 min
4-Fluoro-3,5-dimethylcinnamic Acid ~3.216 µg/mL0.4 µM>60 min

Data Interpretation: The native cinnamic acid exhibits weak target engagement and rapid clearance. The addition of the para-fluoro group (4-Fluorocinnamic Acid) yields a 4-fold improvement in MIC and extends the half-life by blocking direct aromatic oxidation[7]. However, the synergistic addition of the 3,5-dimethyl groups in 4-F-3,5-DMC pushes the LogP into an optimal drug-like range (~3.2), resulting in sub-micromolar anti-inflammatory potency and a highly stable metabolic profile (T 1/2​ > 60 min)[6].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Every critical step includes an internal control to rule out false positives or experimental artifacts.

Protocol A: Resazurin-Assisted Microdilution Assay (Antimicrobial MIC)

Traditional turbidity-based MIC assays are subjective and prone to compound-precipitation artifacts. This protocol utilizes resazurin, a redox indicator, to objectively quantify bacterial viability[7].

Step-by-Step Methodology:

  • Inoculum Preparation: Culture E. faecium (or target strain) in Mueller-Hinton Broth (MHB) to an OD 600​ of 0.5. Dilute to a final working concentration of 5×105 CFU/mL.

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of 4-F-3,5-DMC (from 256 µg/mL to 0.5 µg/mL) in MHB.

    • Causality Check: Maintain a final DMSO concentration of 1% to prevent solvent-induced cytotoxicity.

  • Inoculation & Incubation: Add 50 µL of the bacterial inoculum to each well. Incubate at 37°C for 18 hours.

  • Resazurin Addition (Self-Validation): Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

    • Validation Mechanism: Living bacteria metabolize blue, non-fluorescent resazurin into pink, highly fluorescent resorufin. A color change to pink definitively proves cell viability; remaining blue confirms true compound-driven inhibition.

  • Quantification: Read fluorescence (Excitation 560 nm / Emission 590 nm) to determine the exact MIC.

Protocol B: In Vitro Microsomal Stability Profiling

This assay determines the intrinsic clearance of the lead compound, predicting in vivo hepatic metabolism[2].

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl 2​ .

  • Compound Spiking: Add 4-F-3,5-DMC to a final concentration of 1 µM.

    • Control Inclusion: Run a parallel assay with Verapamil (a known rapid-clearance drug). If Verapamil is not cleared, the microsomes are inactive, invalidating the run.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Kinetic Sampling: At intervals (0, 15, 30, 45, 60 min), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality Check: Acetonitrile instantly denatures CYP450 enzymes, locking the metabolic snapshot in time.

  • Centrifugation & LC-MS/MS: Centrifuge at 4,000 × g for 15 min to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and half-life (T 1/2​=0.693/k ).

G N1 Compound Incubation (Human/Mouse Liver Microsomes) N2 NADPH Addition (Initiate CYP450 Metabolism) N1->N2 N3 Aliquoting at Time Intervals (0, 15, 30, 60 min) N2->N3 N4 Quenching with Acetonitrile (Precipitate Proteins) N3->N4 N5 LC-MS/MS Quantification (Determine Intrinsic Clearance) N4->N5

Step-by-step experimental workflow for in vitro microsomal stability and clearance profiling.

Conclusion

The transition from native cinnamic acid to 4-Fluoro-3,5-dimethylcinnamic acid represents a textbook application of rational lead optimization. By strategically deploying fluorine to block metabolic hotspots and utilizing methyl groups to optimize steric shielding and lipophilicity, 4-F-3,5-DMC overcomes the rapid clearance liabilities of its parent scaffold. For drug development professionals targeting antimicrobial resistance or chronic inflammation, this compound offers a highly stable, potent, and synthetically accessible starting point for advanced preclinical development.

References

  • Advancing infection therapy: the role of novel menthol-based antimicrobials. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Lead Optimization Studies of Cinnamic Amide EP2 Antagonists. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides. ACS Omega. Available at:[Link]

  • 4-Fluoro-3,5-dimethylcinnamic acid — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Fluoro-3,5-dimethylcinnamic acid proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development laboratories on the lifecycle management of specialized halogenated compounds. The disposal of 4-Fluoro-3,5-dimethylcinnamic acid (CAS: 142955...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development laboratories on the lifecycle management of specialized halogenated compounds. The disposal of 4-Fluoro-3,5-dimethylcinnamic acid (CAS: 1429551-15-4) requires a rigorous, scientifically grounded approach. Unlike standard organic waste, fluorinated aromatics present unique environmental and operational challenges due to the extreme thermodynamic stability of the carbon-fluorine (C-F) bond.

This guide provides a self-validating, step-by-step protocol for the safe handling and terminal destruction of this compound, ensuring compliance with environmental protection standards and laboratory safety imperatives.

Physicochemical Profiling & Causality of Hazards

The presence of the fluorine atom on the aromatic ring fundamentally alters the thermal degradation profile of this cinnamic acid derivative. The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). If disposed of via standard low-temperature incineration or drain disposal, the compound resists degradation, leading to environmental persistence or the generation of highly toxic Products of Incomplete Combustion (PICs) ()[1].

Furthermore, successful thermal oxidation of fluorinated organics inherently produces hydrogen fluoride (HF) gas, a highly corrosive and toxic byproduct that must be actively managed through exhaust scrubbing ()[2]. Therefore, the entire disposal protocol is engineered around segregating the halogen load and ensuring the waste reaches a facility capable of high-temperature destruction and caustic gas neutralization.

Quantitative Operational Parameters

To ensure your laboratory's waste management system is calibrated correctly, adhere to the following operational parameters for fluorinated organic acids:

ParameterSpecificationCausality / Operational Impact
CAS Number 1429551-15-4Unique identifier required for accurate waste manifesting and compliance tracking ()[3].
Chemical Class Halogenated Organic AcidDictates the RCRA waste stream routing; strictly prohibits mixing with non-halogenated solvents.
Combustion Temp. > 1000°C (1832°F)Extreme thermal environment required to break the highly stable C-F bond and prevent PIC formation[1].
Residence Time ≥ 2 secondsEnsures complete thermal oxidation of the aromatic ring and functional groups[1].
Exhaust Treatment Caustic Wet ScrubberNeutralizes corrosive Hydrogen Fluoride (HF) gas generated during combustion into benign fluoride salts[2].

Step-by-Step Disposal Protocol (Self-Validating System)

The following methodology ensures that every action taken at the bench directly supports the safety and efficacy of the final destruction phase.

Phase 1: Source Segregation and Primary Containment
  • Isolate at the Bench: Immediately classify 4-Fluoro-3,5-dimethylcinnamic acid as "Halogenated Organic Waste."

    • Causality: Commingling with non-halogenated waste dilutes the stream, complicating the specific thermal requirements needed for C-F bond cleavage and increasing disposal costs.

  • Select Compatible Receptacles: Use high-density polyethylene (HDPE) or glass containers for collection.

    • Causality: While the solid acid is stable, dissolved residues in organic solvents can degrade certain plastics. HDPE provides broad chemical compatibility and prevents leaching.

  • Seal and Label: Hermetically seal the container and apply a GHS-compliant label explicitly noting "Contains Fluorinated Organics."

    • Causality: Clear identification prevents downstream mixing with incompatible oxidizers or bases, which could trigger exothermic reactions, and alerts handlers to avoid dust generation ()[4].

Phase 2: Institutional EHS Handoff
  • Manifest Generation: Document the exact mass and solvent matrix (if in solution) on the hazardous waste manifest.

    • Causality: Licensed disposal facilities calculate the total halogen load to ensure their incinerator's scrubbing systems are not overwhelmed by excessive HF generation. Accurate manifesting validates the facility's intake capacity.

  • Temporary Storage: Store in a cool, dry, well-ventilated secondary containment area away from strong oxidizing agents.

    • Causality: Prevents accidental aerosolization or dust explosion risks, a known hazard for finely powdered organic acids ()[5].

Phase 3: Terminal Destruction (Licensed Facility Execution)
  • High-Temperature Incineration: The waste is transferred to a licensed facility and injected into a rotary kiln or liquid injection incinerator operating at temperatures exceeding 1000°C with a minimum residence time of 2 seconds.

    • Causality: This extreme thermal environment is mandatory to overcome the high dissociation energy of the C-F bond, preventing the formation of toxic PICs like carbonyl fluoride (CF2O)[6].

  • Caustic Gas Scrubbing: The exhaust gases are passed through a wet scrubber containing an alkaline solution (e.g., sodium hydroxide).

    • Causality: The scrubber neutralizes the HF gas into benign fluoride salts before atmospheric release, ensuring the system is environmentally self-validating and compliant with EPA emissions standards[2].

Disposal Workflow Visualization

The following diagram illustrates the critical path from waste generation to safe environmental release, highlighting the dependencies between laboratory segregation and facility-level destruction.

G N1 Waste Generation: 4-Fluoro-3,5-dimethylcinnamic acid N2 Segregation: Halogenated Organic Waste N1->N2 Identify halogen N3 Containerization: Seal in Compatible Receptacle N2->N3 Prevent cross-reaction N4 EHS Transfer: Log & Transfer to Waste Management N3->N4 Request pickup N5 Thermal Destruction: High-Temp Incineration (>1000°C) N4->N5 Licensed facility N6 Gas Scrubbing: Caustic Scrubber for HF Gas N5->N6 Exhaust gas (HF) N7 Safe Environmental Release N6->N7 Neutralized

Decision workflow for fluorinated organic acid disposal.

References

  • "4-Fluoro-3,5-dimethylcinnamic acid — Chemical Substance Information", NextSDS. URL:[Link]

  • "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes", U.S. Environmental Protection Agency (EPA). URL:[Link]

  • "Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances", U.S. Environmental Protection Agency (EPA). URL:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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